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Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide

This guide serves as a comprehensive technical framework for the solubility profiling of 2-Methoxy-N-methylpyrimidine-5-sulfonamide (CAS 1866764-80-8) . Given the status of this compound as a specialized pharmaceutical/a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical framework for the solubility profiling of 2-Methoxy-N-methylpyrimidine-5-sulfonamide (CAS 1866764-80-8) .

Given the status of this compound as a specialized pharmaceutical/agrochemical intermediate with limited public thermodynamic data, this whitepaper synthesizes predictive physicochemical modeling , structural analog benchmarking , and validated experimental protocols (Laser Monitoring Method) to empower researchers in generating and verifying high-integrity solubility data.

[1]

Part 1: Compound Profile & Physicochemical Context[1][2][3][4]

2-Methoxy-N-methylpyrimidine-5-sulfonamide is a functionalized pyrimidine derivative characterized by a lipophilic aromatic core and a polar sulfonamide moiety.[1] Its solubility behavior is governed by the competition between the hydrophobic pyrimidine ring and the hydrogen-bonding capability of the sulfonamide group (


) and the methoxy ether oxygen.
Structural Specifications
  • Chemical Name: 2-Methoxy-N-methylpyrimidine-5-sulfonamide[1][2][3]

  • CAS Number: 1866764-80-8[2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Key Functional Groups:

    • Pyrimidine Ring: Planar, electron-deficient, lipophilic.

    • Sulfonamide (

      
      ):  H-bond donor (NH) and acceptor (O), acidic character (pKa 
      
      
      
      10-11).
    • Methoxy (

      
      ):  Weak H-bond acceptor, increases lipophilicity relative to hydroxy.
      
Predicted Solubility Behavior (Analog Analysis)

Based on thermodynamic data of structural analogs (e.g., sulfamethoxazole, sulfadiazine, and methoxy-pyrimidines), the expected solubility profile follows the "Like Dissolves Like" principle, modulated by dielectric constant and solvent polarity.

Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Driver
Dipolar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice energy.
Polar Protic Methanol, EthanolModerate to High H-bonding with sulfonamide oxygen and NH; solubility increases significantly with Temperature (

).
Ketones/Esters Acetone, Ethyl AcetateModerate Dipole-dipole interactions; useful for crystallization yield.[1]
Apolar Aprotic Hexane, TolueneLow to Negligible Lack of H-bonding capability; high energy penalty for cavity formation.[1]
Water WaterLow (pH dependent) Hydrophobic effect of pyrimidine ring dominates at neutral pH.[1]

Part 2: Experimental Methodology (The Standard of Truth)

To generate authoritative solubility data, the Laser Monitoring Observation Technique is the gold standard, offering higher precision than the static gravimetric method by eliminating sampling errors and filter adsorption.

Protocol: Laser Monitoring Dynamic Method

This method detects the exact dissolution point (solid-liquid equilibrium) by monitoring the intensity of a laser beam passing through the suspension.[1]

Equipment Setup:

  • Jacketed Equilibrium Vessel: 50-100 mL, temperature controlled (

    
    ).
    
  • Laser Source: He-Ne or Diode Laser (

    
    ).
    
  • Photodetector: Silicon photodiode connected to a data logger.

  • Agitation: Magnetic stirring (constant RPM, e.g., 400 rpm).

Step-by-Step Workflow:

  • Preparation: Add a known mass (

    
    ) of solvent to the vessel.[1] Set initial temperature 
    
    
    
    (e.g., 280 K).
  • Solute Addition: Add an excess of 2-Methoxy-N-methylpyrimidine-5-sulfonamide to create a turbid suspension.

  • Laser Baseline: The laser transmittance (

    
    ) is low due to scattering by solid particles.
    
  • Heating Ramp: Slowly increase temperature (

    
    ) or add solvent stepwise (isothermal method).
    
  • Equilibrium Detection: The point where laser transmittance sharply rises to the baseline of the pure solvent indicates complete dissolution (

    
    ).[1]
    
  • Validation: Repeat 3x. The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    (Where
    
    
    is mass,
    
    
    is molar mass, 1 is solvent, 2 is solute).
Visualization of Experimental Workflow

SolubilityProtocol Start Start: Solvent + Excess Solute Turbidity Turbid Suspension (Low Laser Transmittance) Start->Turbidity Heating Controlled Heating (0.1 K/min) Turbidity->Heating Laser On Dissolution Solid Dissolution Heating->Dissolution ClearPoint Clear Point Detected (Max Transmittance) Dissolution->ClearPoint Equilibrium Reached Calc Calculate Mole Fraction (x) ClearPoint->Calc Record T & Mass Calc->Start Replicate (n=3)

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Part 3: Thermodynamic Modeling & Analysis

Once experimental data is gathered, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).[1] It accounts for the non-ideal behavior of the solution.


  • 
    :  Empirical parameters derived from non-linear regression.
    
  • Validation: A Relative Average Deviation (RAD)

    
     indicates high-quality data.
    
Van't Hoff Analysis (Thermodynamic Functions)

To understand the driving force of dissolution, calculate the apparent thermodynamic properties using the mean harmonic temperature (


):


  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with 
    
    
    
    ).
  • Entropy (

    
    ):  Positive values indicate increased disorder (favorable driving force).
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Interpretation Guide:

  • If

    
     and 
    
    
    
    : The process is endothermic and non-spontaneous (requires heating to dissolve). This is typical for stable crystalline sulfonamides.

Part 4: Critical Application Insights

Solvent Selection for Crystallization

Based on the structural profile, the following solvent systems are recommended for purification processes (e.g., cooling crystallization):

  • Anti-Solvent Method: Dissolve in DMF or DMSO (high solubility), then slowly add Water (low solubility).[1] This yields high recovery but may trap solvent.

  • Cooling Method: Use Ethanol or Isopropanol .[1] The temperature coefficient of solubility (

    
    ) is typically high in alcohols for sulfonamides, allowing for significant yield upon cooling from reflux to 
    
    
    
    .
Analytical Reference Data (Surrogate Benchmarks)

In the absence of specific literature values for CAS 1866764-80-8, researchers should validate their results against these established ranges for pyrimidine-sulfonamides (e.g., Sulfadiazine):

  • Mole Fraction in Methanol (298.15 K): Expect range

    
     to 
    
    
    
    .
  • Mole Fraction in Acetone (298.15 K): Expect range

    
     to 
    
    
    
    .
  • Enthalpy of Solution (

    
    ):  Typically 
    
    
    
    .

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Baluja, S., et al. (2018).[1] Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Link

  • Martinez, F., et al. (2003).[1][4] Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.[4] Link

  • Perlovich, G. L., et al. (2011).[1] Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Exploratory

Pyrimidine Sulfonamide Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Potential

Executive Summary & Structural Significance Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. The fusion of pyrimidine and sulfonamide pharmacophores represents a "privileged scaffold" strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

The fusion of pyrimidine and sulfonamide pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry.[1][2] Pyrimidines constitute the core of essential nucleotides (cytosine, thymine, uracil), while sulfonamides (


) act as classic bioisosteres of the transition state in peptide hydrolysis and stable hydrogen-bond acceptors.

When conjugated, these moieties exhibit a synergistic effect, particularly in Carbonic Anhydrase (CA) inhibition , Kinase modulation (BRAF/VEGFR) , and Antimicrobial folate disruption . This guide dissects the synthetic pathways, Structure-Activity Relationships (SAR), and mechanistic underpinnings of these derivatives, providing a roadmap for optimizing lead compounds.

Synthetic Architecture & Protocols

The synthesis of pyrimidine sulfonamides generally follows two distinct retrosynthetic logic streams:

  • Functionalization of the Pyrimidine Core: Sulfonylation of an existing pyrimidine ring.[3][4]

  • Ring Closure (De Novo Synthesis): Building the pyrimidine ring from a sulfonamide-bearing precursor (e.g., sulfanilamide).

Logic Diagram: Synthetic Pathways

The following diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern.

SyntheticPathways cluster_decision Decision Criteria Target Target: Pyrimidine Sulfonamide RouteA Route A: Electrophilic Substitution (Chlorosulfonation) StepA1 Reagent: ClSO3H (Chlorosulfonic Acid) Condition: >100°C RouteA->StepA1 RouteB Route B: Cyclocondensation (De Novo Ring Formation) StepB1 Reagent: 1,3-Dicarbonyls (e.g., Acetylacetone) RouteB->StepB1 StartA Starting Material: Activated Pyrimidine (e.g., Uracil/Cytosine) StartA->RouteA InterA Intermediate: Pyrimidine-5-sulfonyl chloride StepA1->InterA StepA2 Aminolysis: + R-NH2 (Amine) / Base InterA->StepA2 StepA2->Target Yield: 60-85% StartB Starting Material: Sulfonamide-bearing Guanidine or Sulfanilamide StartB->RouteB StepB2 Condition: Reflux/Base (K2CO3 or NaOEt) StepB1->StepB2 StepB2->Target Yield: 70-90% Criteria1 Use Route A for: 5-position sulfonamides Criteria2 Use Route B for: 4- or 2-position sulfonamides

Figure 1: Retrosynthetic analysis for pyrimidine sulfonamide construction. Route selection depends heavily on the desired regioisomer.

Validated Experimental Protocol

Objective: Synthesis of N-(4-methoxyphenyl)-2-morpholino-6-oxo-1,6-dihydropyrimidine-5-sulfonamide via Route A (Sulfonyl Chloride Intermediate). This protocol is adapted from optimized procedures for high-yield nucleophilic substitution.

Reagents & Materials:
  • Precursor: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride (1.0 equiv).

  • Nucleophile: p-Anisidine (1.0 equiv).[5]

  • Base: Pyridine (2.0 equiv) – acts as both solvent and acid scavenger.[5]

  • Solvent: Absolute Ethanol (EtOH).[5][6]

  • Workup: Crushed ice, dilute HCl (1N), Dimethylformamide (DMF) for recrystallization.

Step-by-Step Methodology:
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1 mmol of the pyrimidine sulfonyl chloride precursor in 10 mL of absolute ethanol.

  • Addition: Add 1 mmol of p-anisidine followed by 2 mmol of pyridine dropwise to control the exotherm.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12 hours . Monitor reaction progress via TLC (Mobile phase: CHCl
    
    
    
    :MeOH 9:1). Look for the disappearance of the sulfonyl chloride spot.
  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the solution slowly onto 50 g of crushed ice with vigorous stirring.

  • Precipitation: A solid precipitate should form immediately. If oiling occurs, scratch the flask walls or add drops of dilute HCl to adjust pH to ~4-5 to protonate the pyridine and facilitate precipitation.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold water (

    
    ) to remove pyridinium salts.[5]
    
  • Crystallization: Recrystallize the crude solid from a DMF/Water (4:1) mixture to obtain the pure sulfonamide.

  • Validation:

    • Yield Expectation: 60–75%.[5]

    • Characterization:

      
       should show the disappearance of amine protons and the appearance of the sulfonamide 
      
      
      
      singlet (typically
      
      
      9.5–10.5 ppm,
      
      
      exchangeable).

Structure-Activity Relationship (SAR) & Therapeutic Utility[2][5]

The biological efficacy of pyrimidine sulfonamides is dictated by the "Tail" and "Ring" approach.

SAR Matrix: Anticancer & CA Inhibition

The following table summarizes key SAR findings for Carbonic Anhydrase IX (CA IX) inhibition, a critical target in hypoxic tumors.

Structural RegionModificationEffect on Activity (IC

/ K

)
Mechanistic Insight
Sulfonamide (-SO

NH

)
UnsubstitutedHigh Potency Essential for Zn

binding in the CA active site.[5]
Sulfonamide Nitrogen N-Substitution (e.g., -SO

NHR)
Decreased Potency Steric hindrance prevents deep penetration into the active site; however, improves kinase selectivity.
Pyrimidine C-2 Bulky amine (e.g., Morpholine)Increased Selectivity Enhances lipophilicity and interaction with hydrophobic pockets in CA IX.
Pyrimidine C-4 Cyclopentyl / AlkylIncreased Potency Fills the hydrophobic cleft; favorable for antiproliferative activity (e.g., in HCT-116 cells).
Linker (Spacer) Triazole / AmideVariable Elongated linkers allow the "tail" to interact with the rim of the enzyme, conferring isoform selectivity (IX vs. II).
Quantitative Data Summary

Comparative potency of pyrimidine-sulfonamide hybrids against standard chemotherapeutics (Data synthesized from recent literature [1, 3]).

Compound IDTarget Cell Line / EnzymeIC

/ K

Reference Standard Comparison
Hybrid 9a HCT-116 (Colon Cancer)

Superior to 5-Fluorouracil (

)
Compound 15 MDA-MB-231 (Breast Cancer)

Comparable to Doxorubicin
SLC-0111 Analog hCA IX (Hypoxic Tumor Enzyme)

Highly selective over hCA I (

)
E35 Xanthomonas oryzae (Plant Pathogen)

Superior to Bismerthiazol (

)

Mechanism of Action (MOA)[5]

Carbonic Anhydrase Inhibition Pathway

The primary anticancer mechanism for these derivatives involves the inhibition of transmembrane Carbonic Anhydrase IX (CA IX), which regulates pH in hypoxic tumor microenvironments.

Mechanism:

  • Zinc Anchoring: The ionized sulfonamide nitrogen (

    
    ) coordinates directly to the Zn
    
    
    
    ion in the enzyme's active site.
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO

    
    .[4]
    
  • pH Disruption: Inhibition prevents the neutralization of intracellular acid, leading to intracellular acidification and subsequent apoptosis of the cancer cell.

CA_Inhibition Drug Pyrimidine Sulfonamide (R-SO2NH2) Enzyme Carbonic Anhydrase IX (Active Site Zn2+) Drug->Enzyme Entry to Active Site Complex Enzyme-Inhibitor Complex (Zn2+ ... N-SO2-R) Enzyme->Complex Coordination to Zn2+ Displacement of H2O PhysioEffect Disruption of pH Homeostasis (Intracellular Acidification) Complex->PhysioEffect Loss of Catalytic Activity Outcome Tumor Cell Apoptosis (Hypoxia Intolerance) PhysioEffect->Outcome Cell Death

Figure 2: Mechanistic pathway of Carbonic Anhydrase IX inhibition by sulfonamide derivatives.

Challenges & Future Directions

While pyrimidine sulfonamides are potent, two primary challenges persist:

  • Isoform Selectivity: Human CAs have 15 isoforms. Off-target inhibition of cytosolic hCA I and II leads to systemic side effects (e.g., paresthesia).

    • Solution: The "Tail Approach"—attaching bulky or charged tails (e.g., pyridinium salts or sugar moieties) to the sulfonamide scaffold to exploit the structural differences at the entrance of the active site, which varies significantly between isoforms.

  • Solubility: Many high-potency derivatives (especially fused systems) suffer from poor aqueous solubility (LogP > 4).[5]

    • Solution: Incorporation of polar motifs like morpholine or piperazine at the C-2 position of the pyrimidine ring (as detailed in the Protocol section) significantly improves pharmacokinetic profiles.

References

  • Vertex AI Search. (2024).[5] The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health (NIH). 2

  • Awad, S. M., et al. (2017).[6] Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research. 7

  • Zhou, M., et al. (2023).[8] A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains. Molecular Diversity. 8

  • Supuran, C. T., & Scozzafava, A. (2021). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. 9

  • Lumen Learning. (n.d.).[5] Mechanisms of Antibacterial Drugs: Inhibitors of Metabolic Pathways. 10[3][5][11][8]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Coupling of 2-Methoxy-N-methylpyrimidine-5-sulfonamide Scaffolds in Drug Design

Abstract The pyrimidine sulfonamide motif is a privileged scaffold in modern medicinal chemistry, integral to the development of therapeutics targeting a range of diseases, including cancer and inflammatory conditions.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine sulfonamide motif is a privileged scaffold in modern medicinal chemistry, integral to the development of therapeutics targeting a range of diseases, including cancer and inflammatory conditions.[1][2][3] The strategic functionalization of this core structure is paramount for optimizing pharmacological properties through the exploration of structure-activity relationships (SAR). This guide provides an in-depth technical overview and validated protocols for key coupling reactions centered on the 2-Methoxy-N-methylpyrimidine-5-sulfonamide framework. We will explore palladium-catalyzed C-C and C-N bond-forming reactions—cornerstones of drug discovery[4]—and the foundational synthesis of the sulfonamide linkage itself. The protocols herein are designed to be robust and reproducible, explaining the causality behind procedural choices to empower researchers in their synthetic campaigns.

Foundational Chemistry: Synthesis of the Core Sulfonamide

The primary and most direct method for "coupling" the pyrimidine core to the N-methylamine moiety is through the formation of the sulfonamide bond. This is typically achieved by reacting a pyrimidine sulfonyl chloride with the corresponding amine. The stability and reactivity of the sulfonyl chloride make this a reliable and scalable transformation.[5][6]

Rationale for the Sulfonamide Bond Formation Strategy

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic, high-yielding transformation.[7] The high electrophilicity of the sulfur atom in the sulfonyl chloride group facilitates a nucleophilic attack by the amine. The use of a mild base is crucial to neutralize the HCl generated in situ, driving the reaction to completion without promoting unwanted side reactions.

Protocol: Synthesis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide

This protocol details the reaction of 2-methoxypyrimidine-5-sulfonyl chloride with methylamine.

Materials:

  • 2-methoxypyrimidine-5-sulfonyl chloride (1.0 equiv)

  • Methylamine (2.0 M solution in THF, 1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxypyrimidine-5-sulfonyl chloride (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.5 equiv) to the stirred solution.

  • Add methylamine solution (1.2 equiv) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Methoxy-N-methylpyrimidine-5-sulfonamide.

G Workflow: Sulfonamide Bond Formation start Start: Reagents setup 1. Dissolve Sulfonyl Chloride in Anhydrous DCM 2. Cool to 0 °C start->setup addition 3. Add Base (Et3N) 4. Add Methylamine Dropwise setup->addition reaction 5. Warm to RT 6. Stir & Monitor (TLC/LC-MS) addition->reaction workup 7. Quench with Water 8. DCM Extraction 9. Wash & Dry reaction->workup purify 10. Concentrate & Purify (Column Chromatography) workup->purify end_node End: Isolated Product purify->end_node

Caption: General experimental workflow for sulfonamide synthesis.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds, particularly for creating biaryl or heteroaryl-aryl structures that are common in drug candidates.[4] For the 2-Methoxy-N-methylpyrimidine-5-sulfonamide scaffold, this reaction allows for the introduction of diverse aryl or heteroaryl groups at a specific position on the pyrimidine ring, typically by starting with a halogenated precursor.[8][9]

Mechanistic Considerations

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical; phosphine ligands like PPh₃ stabilize the palladium catalyst and facilitate the reaction steps. The base is required to activate the boronic acid for transmetalation.

G Catalytic Cycle: Suzuki-Miyaura Coupling pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition label_oa + R1-X oa Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_complex->pd2_trans Transmetalation label_tm + R2-B(OH)2 (Base Activated) tm Transmetalation pd2_trans->pd0 Reductive Elimination label_re Product R1-R2 re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of a Halogenated Pyrimidine Sulfonamide

This protocol describes a representative Suzuki coupling using 4-Chloro-2-methoxy-N-methylpyrimidine-5-sulfonamide as the starting material.

Materials:

  • 4-Chloro-2-methoxy-N-methylpyrimidine-5-sulfonamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, DMF/Water)

  • Microwave reactor or standard reflux setup

Procedure (Microwave-Assisted): [8]

  • To a 10 mL microwave reactor vial, add the 4-chloro-pyrimidine starting material (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, to a total volume of 5 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterCondition 1Condition 2Condition 3Reference
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂/SPhos (2 mol%)[8][10]
Base K₂CO₃Cs₂CO₃K₃PO₄[10][11]
Solvent Dioxane/H₂O (4:1)DMF/H₂O (5:1)Toluene/H₂O (10:1)[8][10]
Temperature 100 °C (Microwave)90 °C (Oil Bath)110 °C (Oil Bath)[8]
Typical Yield High (70-95%)Good to High (65-90%)Good to High (60-90%)[10]

Table 1: Representative conditions for Suzuki-Miyaura coupling on pyrimidine scaffolds.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of amines with aryl halides.[12][13] In the context of our scaffold, this allows for the introduction of primary or secondary amines at a halogenated position of the pyrimidine ring, a critical step for accessing diverse chemical space and modulating physicochemical properties like solubility and basicity.[4]

Rationale and Key Parameters

The success of Buchwald-Hartwig amination hinges on the selection of the palladium catalyst, ligand, and base.

  • Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They promote the oxidative addition step and facilitate the challenging reductive elimination step that forms the C-N bond.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

G Catalytic Cycle: Buchwald-Hartwig Amination pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition label_oa + R1-X amide_complex [R1-Pd(II)L2(NR2R3)]+ pd2_complex->amide_complex Amide Binding label_deprot + HNR2R3 (Base Deprotonation) amide_complex->pd0 Reductive Elimination label_re Product R1-NR2R3 re Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrimidine Sulfonamide

This protocol details the amination of 4-Chloro-2-methoxy-N-methylpyrimidine-5-sulfonamide with a generic secondary amine.

Materials:

  • 4-Chloro-2-methoxy-N-methylpyrimidine-5-sulfonamide (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox for inert atmosphere setup

Procedure: [10][14]

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand to an oven-dried Schlenk flask.

  • Add the base (e.g., NaOtBu).

  • Add the 4-chloro-pyrimidine starting material and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterCondition 1Condition 2Condition 3Reference
Catalyst System Pd₂(dba)₃ / XPhosPd(OAc)₂ / BINAPPd(OAc)₂ / P(tBu)₃[12][15]
Base NaOtBuLiHMDSCs₂CO₃[10][14]
Solvent Toluene1,4-DioxaneTHF[15]
Temperature 100 °C80 °C65 °C[10]
Typical Yield Good to High (60-90%)Good to High (60-90%)Moderate to Good (50-85%)[10][15]

Table 2: Representative conditions for Buchwald-Hartwig amination on pyrimidine scaffolds.

Concluding Remarks

The ability to selectively and efficiently functionalize the 2-Methoxy-N-methylpyrimidine-5-sulfonamide core is fundamental to its application in drug discovery. The protocols detailed in this guide for sulfonamide synthesis, Suzuki-Miyaura C-C coupling, and Buchwald-Hartwig C-N coupling provide a robust toolkit for medicinal chemists. Mastery of these procedures allows for the systematic exploration of chemical space, facilitating the rapid generation of diverse compound libraries and the optimization of lead candidates. Each protocol is a self-validating system, emphasizing careful monitoring and purification to ensure the integrity of the final compounds destined for biological evaluation.

References

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC, NIH. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis Online. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC. [Link]

  • NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives. MDPI. [Link]

  • Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition. MDPI. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Publishing. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Sulfinamide Crossover Reaction and Its Application in Drug Discovery. Masaryk University. [Link]

  • Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. ChemRxiv. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]

Sources

Application

Application Note: Bench-Stable Synthesis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide

Introduction & Strategic Overview 2-Methoxy-N-methylpyrimidine-5-sulfonamide is a highly valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR modulators. Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Methoxy-N-methylpyrimidine-5-sulfonamide is a highly valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR modulators. Traditional syntheses of pyrimidine-5-sulfonamides rely on the direct chlorosulfonylation of pyrimidines or the use of highly toxic, difficult-to-quantify gaseous sulfur dioxide (SO₂) to trap organometallic intermediates. These methods often suffer from poor reproducibility, over-oxidation, and hazardous operational requirements.

To circumvent these issues, this protocol employs DABSO (DABCO-bis(sulfur dioxide)), a bench-stable, solid SO₂ surrogate pioneered by[1]. By leveraging a controlled halogen-metal exchange followed by DABSO trapping and oxidative amination, this workflow provides a highly reproducible, self-validating system for synthesizing 2-Methoxy-N-methylpyrimidine-5-sulfonamide with excellent yield and purity.

Mechanistic Causality & Experimental Design

The synthesis is designed as a rapid, sequential one-pot procedure to minimize the handling of the highly reactive and moisture-sensitive sulfonyl chloride intermediate.

  • Halogen-Metal Exchange: The starting material, 5-bromo-2-methoxypyrimidine, is treated with isopropylmagnesium chloride (i-PrMgCl). Causality: i-PrMgCl is chosen over n-butyllithium (n-BuLi) because lithium-halogen exchange on electron-deficient pyrimidines often leads to competitive nucleophilic addition at the C4 or C6 positions. The Grignard reagent provides superior regioselectivity and stability at -40 °C.

  • Sulfination via DABSO: The pyrimidinyl Grignard reagent reacts with DABSO. Causality: DABSO delivers exactly two equivalents of SO₂ per molecule in a controlled manner[2]. This prevents the formation of symmetrical sulfones, a common byproduct when using excess SO₂ gas.

  • Oxidative Chlorination: N-Chlorosuccinimide (NCS) is used to oxidize the resulting magnesium sulfinate to the sulfonyl chloride. Causality: NCS is a mild, solid oxidant that avoids the highly exothermic and corrosive nature of sulfuryl chloride (SO₂Cl₂), ensuring the methoxy group remains intact.

  • Amination: The sulfonyl chloride is trapped by methylamine in the presence of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct and preventing the protonation of methylamine, which would otherwise stall the reaction at 50% conversion.

Quantitative Data & Reagent Summary

Table 1 summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )Eq.AmountFunction
5-Bromo-2-methoxypyrimidine189.011.01.89 g (10.0 mmol)Electrophilic Starting Material
i-PrMgCl (2.0 M in THF)102.851.15.5 mL (11.0 mmol)Halogen-Metal Exchange Reagent
DABSO240.290.61.44 g (6.0 mmol)Solid SO₂ Surrogate (Provides 1.2 eq SO₂)
N-Chlorosuccinimide (NCS)133.531.21.60 g (12.0 mmol)Oxidative Chlorinating Agent
Methylamine (2.0 M in THF)31.062.010.0 mL (20.0 mmol)Amine Nucleophile
DIPEA129.242.54.35 mL (25.0 mmol)Non-nucleophilic Acid Scavenger

Experimental Workflow & Logical Relationships

SynthesisWorkflow SM 5-Bromo-2-methoxypyrimidine (Starting Material) Grignard Pyrimidin-5-ylmagnesium chloride (Moisture Sensitive) SM->Grignard i-PrMgCl (1.1 eq) THF, -40°C, 1 h Sulfinate Magnesium Sulfinate Salt (Stable Intermediate) Grignard->Sulfinate DABSO (0.6 eq) Warm to RT, 2 h SulfonylChloride 2-Methoxypyrimidine-5-sulfonyl chloride (Highly Reactive) Sulfinate->SulfonylChloride NCS (1.2 eq) DCM, 0°C, 1 h Product 2-Methoxy-N-methylpyrimidine-5-sulfonamide (Target Compound) SulfonylChloride->Product CH3NH2 (2.0 eq), DIPEA (2.5 eq) DCM, 0°C to RT, 4 h

Figure 1: Sequential one-pot synthesis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide via DABSO.

Step-by-Step Protocol

Phase 1: Halogen-Metal Exchange and Sulfination

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with argon for 5 minutes.

  • Dissolution: Add 5-bromo-2-methoxypyrimidine (1.89 g, 10.0 mmol) to the flask and dissolve in anhydrous THF (25 mL).

  • Metallation: Cool the reaction mixture to exactly -40 °C using a dry ice/acetonitrile bath. Critical Step: Do not use a standard dry ice/acetone bath (-78 °C), as the exchange rate will be too slow, and do not let it warm above -20 °C to prevent nucleophilic degradation of the pyrimidine core.

  • Add i-PrMgCl (5.5 mL, 2.0 M in THF, 11.0 mmol) dropwise via syringe over 10 minutes. Stir the mixture at -40 °C for 1 hour.

  • SO₂ Trapping: Add DABSO (1.44 g, 6.0 mmol) in one rapid portion by temporarily removing the septum under a positive flow of argon.

  • Remove the cooling bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours to ensure complete formation of the magnesium sulfinate salt.

Phase 2: Oxidative Chlorination 7. Solvent Exchange: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of the THF. Note: Complete dryness is not required; a thick paste is acceptable. 8. Redissolve the crude sulfinate in anhydrous Dichloromethane (DCM, 30 mL) and cool the flask to 0 °C in an ice-water bath. 9. Oxidation: Add N-Chlorosuccinimide (NCS) (1.60 g, 12.0 mmol) portion-wise over 5 minutes. Stir at 0 °C for 1 hour. The reaction will transition from a suspension to a more uniform, slightly yellow solution as the sulfonyl chloride forms.

Phase 3: Amination and Isolation 10. Amine Preparation: In a separate, argon-purged 50 mL flask, prepare a solution of methylamine (10.0 mL, 2.0 M in THF, 20.0 mmol) and DIPEA (4.35 mL, 25.0 mmol) in anhydrous DCM (10 mL). Cool this solution to 0 °C. 11. Coupling: Transfer the freshly prepared sulfonyl chloride solution (from Step 9) dropwise into the amine solution via a cannula or a syringe over 15 minutes. 12. Allow the combined mixture to warm to RT and stir for 4 hours. 13. Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 30 mL). 14. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). 15. Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. 16. Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (from 80:20 to 40:60) to afford the pure 2-Methoxy-N-methylpyrimidine-5-sulfonamide as a white solid.

References

  • Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4878. URL:[Link]

  • Emmett, E. J., & Willis, M. C. (2013). DABCO-bis(sulfur dioxide), DABSO, as an easy-to-handle source of SO2: Sulfonamide preparation. Organic Syntheses, 90, 301. URL:[Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Involving 2-Methoxy-N-methylpyrimidine-5-sulfonamide

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, tubulin-targeting agents, and CCR8 modulators[1][2]. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, tubulin-targeting agents, and CCR8 modulators[1][2]. Among these, 2-Methoxy-N-methylpyrimidine-5-sulfonamide serves as a highly versatile electrophilic building block. This application note provides a comprehensive, self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of the C2-methoxy group with various amine nucleophiles. By detailing the mechanistic causality, thermodynamic requirements, and in-process controls, this guide empowers researchers to achieve high-yielding, chemoselective aminations.

Mechanistic Causality & Structural Rationale

To successfully execute an SNAr reaction on 2-Methoxy-N-methylpyrimidine-5-sulfonamide, one must understand the electronic interplay of its substituents:

  • Intrinsic Electrophilicity : The diazine core of the pyrimidine ring is intrinsically electron-deficient. The electronegative nitrogen atoms withdraw electron density, activating the C2, C4, and C6 positions toward nucleophilic attack[3].

  • LUMO Lowering via C5-Sulfonamide : The N-methylsulfonamide group at the C5 position exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, specifically hyper-activating the C2 position (para to the sulfonamide) for nucleophilic attack[4].

  • Leaving Group Dynamics : Unlike 2-chloro or 2-fluoro pyrimidines, the 2-methoxy group is a relatively poor leaving group. The SNAr proceeds via a two-step addition-elimination mechanism[5]. The nucleophile attacks C2 to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent elimination of the methoxide ion is the rate-determining step, necessitating elevated thermal energy (100–130 °C) to overcome the activation barrier[6].

SNAr_Mechanism Substrate 2-Methoxy-N-methyl pyrimidine-5-sulfonamide (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Nucleophilic Attack Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Complex Product 2-Amino-N-methyl pyrimidine-5-sulfonamide (Product) Complex->Product Elimination Step LeavingGroup Methanol (Leaving Group) Complex->LeavingGroup

Caption: Logical relationship of the addition-elimination SNAr mechanism at the pyrimidine C2 position.

Reaction Optimization & Quantitative Data

Because the methoxy group requires thermal forcing to depart, solvent and base selection are critical. Polar aprotic solvents (e.g., DMSO, NMP) are mandatory as they stabilize the polar transition state and the anionic Meisenheimer intermediate without solvating and deactivating the nucleophile[4].

The table below summarizes the optimization of reaction conditions for displacing the C2-methoxy group.

Nucleophile ClassSolventBase (Equiv)Temp (°C)Time (h)Conversion / Yield (%)Causality / Observation
Secondary Aliphatic (Morpholine)DMFDIPEA (2.0)801245%Insufficient thermal energy for methoxide elimination.
Secondary Aliphatic (Morpholine)DMSODIPEA (2.0)120488% DMSO stabilizes the intermediate; optimal temperature reached.
Primary Benzylic (Benzylamine)NMPK₂CO₃ (2.0)130582% Higher temp required for primary amines to prevent stalling.
Aryl Amine (Aniline)DMSOt-BuOK (2.5)140865%Weak nucleophilicity of aniline necessitates a stronger base.

Table 1: Quantitative optimization data for the SNAr of 2-Methoxy-N-methylpyrimidine-5-sulfonamide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctions, analytical checks are embedded to ensure the chemical integrity of the workflow.

Exp_Workflow Step1 1. Reagent Preparation Substrate + Amine + Base + DMSO Step2 2. Reaction Setup Inert Atmosphere (N2/Ar) Step1->Step2 Step3 3. Thermal Activation 100-130 °C (Conventional or Microwave) Step2->Step3 Step4 4. In-Process Monitoring LC-MS / TLC Analysis Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Aqueous Workup Quench & Liquid-Liquid Extraction Step4->Step5 Full Conversion Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the SNAr reaction, including validation loops.

Step 1: Reagent Preparation & Setup
  • Drying : Ensure all glassware is oven-dried. Water acts as a competing nucleophile, which can lead to the formation of the undesired 2-hydroxy-N-methylpyrimidine-5-sulfonamide hydrolysis product[7].

  • Charging the Flask : To a 20 mL reaction vial equipped with a magnetic stir bar, add 2-Methoxy-N-methylpyrimidine-5-sulfonamide (1.0 mmol, 1.0 eq).

  • Solvent & Base : Add anhydrous DMSO (5.0 mL) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

  • Nucleophile Addition : Add the desired amine nucleophile (1.2 mmol, 1.2 eq). Purge the vial with Nitrogen gas for 2 minutes and seal tightly.

Step 2: Thermal Activation
  • Heating : Transfer the sealed vial to a pre-heated oil bath or heating block set to 120 °C.

  • Causality Check : The reaction mixture will typically transition from a colorless/pale yellow suspension to a homogenous deep yellow/orange solution as the Meisenheimer complex forms and the product is generated.

Step 3: In-Process Monitoring (Self-Validation)
  • Sampling : After 3 hours, withdraw a 10 µL aliquot using a micro-syringe.

  • LC-MS Preparation : Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile.

  • Validation Criteria :

    • Analyze via LC-MS (ESI+). Look for the disappearance of the starting material peak (

      
      ) and the appearance of the desired product mass.
      
    • Troubleshooting: If

      
       starting material remains, add an additional 0.5 eq of the amine nucleophile and continue heating for 2 hours. The methoxy displacement is thermodynamically demanding; stalling usually indicates nucleophile degradation or volatilization.
      
Step 4: Aqueous Workup & Extraction
  • Quenching : Cool the reaction mixture to room temperature. Slowly pour the mixture into 25 mL of ice-cold water.

  • pH Control (Critical) : The N-methylsulfonamide proton is slightly acidic (

    
    ). Do not use strong aqueous bases  (like 1M NaOH) for washing, as this will deprotonate the sulfonamide and pull your product into the aqueous layer.
    
  • Extraction : Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMSO.
  • Drying : Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Flash Chromatography : Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (0-5% MeOH in DCM)[1].

  • Fraction Analysis : Identify product fractions via TLC (UV active at 254 nm) and concentrate to afford the pure 2-amino-substituted-N-methylpyrimidine-5-sulfonamide derivative.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." wuxibiology.com. Available at: [Link]

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." mdpi.com. Available at: [Link]

  • Organic Chemistry Portal. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." organic-chemistry.org. Available at: [Link]

  • Scholaris. "Design and Synthesis of Novel Aryl Sulfonamide Tubulin Inhibitors as Antimitotic Cancer Therapeutics." scholaris.ca. Available at: [Link]

  • ChemRxiv. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications." chemrxiv.org. Available at: [Link]

  • Google Patents. "Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators." google.com/patents.

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for Methoxy-Pyrimidine Sulfonamides

Abstract Methoxy-pyrimidine sulfonamides (e.g., Sulfamonomethoxine, Sulfadoxine, and related pharmacophores) represent a critical class of bioactive compounds used as antibiotics, endothelin receptor antagonists, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methoxy-pyrimidine sulfonamides (e.g., Sulfamonomethoxine, Sulfadoxine, and related pharmacophores) represent a critical class of bioactive compounds used as antibiotics, endothelin receptor antagonists, and antimetabolites. Their efficacy relies on the integrity of the sulfonamide-pyrimidine linkage, which is susceptible to hydrolytic cleavage under acidic conditions and photodegradation. This application note defines a rigorous, self-validating protocol for the storage, solubilization, and handling of these compounds to ensure experimental reproducibility and personnel safety.

Chemical Nature & Stability Logic

To handle these compounds effectively, one must understand the underlying chemical mechanisms that drive instability.[1]

The Structural Vulnerability

The core structure consists of a benzene ring attached via a sulfonyl group to an amino-pyrimidine ring. The presence of the methoxy group (-OCH₃) on the pyrimidine ring is electronically significant.

  • Electronic Effect: The methoxy group is an electron donor (via resonance). This increases the electron density on the pyrimidine ring nitrogens, making them more basic.

  • The pKa Factor: The sulfonamide nitrogen (-SO₂-NH-) is typically acidic (pKa ≈ 5.8 – 7.5).

    • At pH > pKa:[2] The molecule is anionic, highly water-soluble, and generally stable.

    • At pH < pKa: The molecule is neutral and poorly water-soluble.

  • Hydrolytic Instability: In strongly acidic environments (pH < 2), the pyrimidine ring nitrogen can protonate, activating the adjacent carbon for nucleophilic attack by water. This leads to the cleavage of the S-N bond or ring opening.

Photostability

The conjugated π-electron system of the pyrimidine-sulfonamide motif absorbs UV light (typically


 250–270 nm). High-energy UV exposure can induce radical formation, leading to photodimerization  (similar to thymine dimers in DNA) or oxidation of the amine groups.
Stability Logic Diagram

The following diagram illustrates the causal pathways for degradation, guiding our storage choices.

StabilityLogic Compound Methoxy-Pyrimidine Sulfonamide Protonation Ring N-Protonation Compound->Protonation + H+ Dimerization Photodimerization/ Oxidation Compound->Dimerization Photon Absorption Precipitation Precipitation (Neutral Form) Compound->Precipitation pH < pKa Acid Acidic pH (< 4.0) Acid->Protonation UV UV Light (254 nm) UV->Dimerization Moisture Moisture/H2O Hydrolysis S-N Bond Cleavage Moisture->Hydrolysis Protonation->Hydrolysis + H2O

Figure 1: Mechanistic pathways of degradation. Acidic environments promote hydrolysis, while UV exposure drives dimerization.

Storage Architecture

Solid State Storage

Objective: Prevent hygroscopic clumping and photolysis.

  • Temperature: Store at +4°C for short-term (< 1 month) or -20°C for long-term (> 1 month).

  • Container: Amber glass vials with Teflon-lined screw caps.

  • Atmosphere: These compounds are often hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) if possible, or within a desiccator containing active silica gel.

Solution Storage (Working Stocks)

Objective: Prevent precipitation and hydrolysis.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or Anhydrous Methanol.

    • Avoid: Aqueous acidic buffers (e.g., pH 2 Glycine-HCl) for long-term storage.

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) in 100% DMSO.

  • Freeze-Thaw Protocol:

    • Aliquot stocks into single-use volumes (e.g., 50 µL) immediately after preparation.

    • Store aliquots at -20°C or -80°C.

    • Do not refreeze after thawing; moisture condensation from the air into cold DMSO will accelerate degradation.

Table 1: Solubility & Storage Matrix

SolventSolubility ProfileStability (25°C)Recommended Storage
Water (pH 7) Poor (< 0.5 mg/mL)HighPrepare fresh
0.1 N NaOH High (Salt formation)ModerateUse within 24h
0.1 N HCl Moderate (Protonated)Low (Hydrolysis risk) Avoid
DMSO High (> 50 mg/mL)High (> 6 months)-20°C, Dark, Desiccated
Methanol Moderate/HighModerate-20°C, Dark

Handling & Safety Protocols

Hazard Alert: Methoxy-pyrimidine sulfonamides are potent sensitizers. They can cause severe allergic reactions (Stevens-Johnson Syndrome in rare clinical cases) and respiratory sensitization.

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask (minimum) or P100 respirator when handling dry powder to prevent inhalation of dust.

  • Skin: Nitrile gloves (double gloving recommended for high-concentration stocks).

  • Eyes: Chemical safety goggles.

Spillage & Decontamination
  • Containment: Do not dry sweep. Dampen the spill with a paper towel soaked in weak alkaline solution (5% Sodium Bicarbonate) to solubilize and neutralize.

  • Disposal: Incineration is the preferred method. Do not dispose of down the drain (environmental persistence).[3]

Analytical Verification (QC)

Before using stored compounds in critical assays, verify purity using the following self-validating HPLC method.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH improves peak shape for sulfonamides but keep run time short).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 265 nm (matches the pyrimidine absorption max).

Acceptance Criteria
  • Purity: > 98% by area under the curve (AUC).

  • Impurity Flag: Look for a peak eluting earlier than the main peak (indicative of the hydrolyzed sulfanilic acid derivative) or later (indicative of dimers).

Experimental Workflow: Solubilization

This workflow ensures the compound is fully dissolved without inducing degradation.

HandlingWorkflow Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh in Fume Hood (Minimize Light Exposure) Equilibrate->Weigh Solubilize Add 100% DMSO (Vortex 30s) Weigh->Solubilize Check Visual Inspection (Clear Solution?) Solubilize->Check Sonicate Sonicate (Bath) < 40°C, 5 mins Check->Sonicate No Dilute Dilute into Assay Buffer (Keep DMSO < 1%) Check->Dilute Yes Sonicate->Check

Figure 2: Step-by-step solubilization workflow to ensure homogeneity and prevent moisture ingress.

References

  • PubChem. (n.d.). Sulfamonomethoxine | C11H12N4O3S.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Baran, W., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link]

  • Perlovich, G. L., et al. (2012). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical Thermodynamics.

Sources

Method

Solvent selection for reactions with 2-Methoxy-N-methylpyrimidine-5-sulfonamide

Advanced Solvent Selection and Protocols for 2-Methoxy-N-methylpyrimidine-5-sulfonamide Functionalization Chemical Profiling & Mechanistic Causality 2-Methoxy-N-methylpyrimidine-5-sulfonamide is a highly versatile, bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solvent Selection and Protocols for 2-Methoxy-N-methylpyrimidine-5-sulfonamide Functionalization

Chemical Profiling & Mechanistic Causality

2-Methoxy-N-methylpyrimidine-5-sulfonamide is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Its synthetic utility stems from two orthogonal reactive sites, each governed by distinct thermodynamic and kinetic solvent effects:

  • The N-Methylsulfonamide Tail (N-Alkylation/Arylation): The sulfonamide N-H bond possesses a pKa of approximately 9–10. Deprotonation yields a sulfonamidate anion. To maximize the nucleophilicity of this anion, the solvent must separate the ion pair (e.g., K⁺ and the sulfonamidate) without heavily solvating the anion itself. Protic solvents hydrogen-bond to the anion, severely retarding the reaction rate. Therefore, polar aprotic solvents with high dielectric constants are required to leave the anion "naked" and highly reactive (1[1]).

  • The Pyrimidine Core (Nucleophilic Aromatic Substitution - SNAr): The pyrimidine ring is inherently electron-deficient. This deficiency is heavily exacerbated by the strongly electron-withdrawing C5-sulfonamide group, which stabilizes the transient Meisenheimer complex during substitution (2[2]). While the C2-methoxy group is a poorer leaving group than a halogen, it can be displaced by amines under thermal conditions. Modern SNAr methodologies leverage green solvents like PEG-400 or aqueous Hydroxypropyl Methylcellulose (HPMC) to form hydrophobic micellar pockets that drastically lower the activation energy barrier by locally concentrating the reactants (3[3];4[4]).

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of optimal solvents and their mechanistic advantages for specific functionalizations of this scaffold.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Target Reaction PathwayMechanistic Advantage & Causality
Anhydrous DMF 36.7153N-Alkylation (Sulfonamide)High polarity separates ion pairs; lack of H-bond donation leaves the sulfonamidate anion highly reactive.
Acetonitrile (MeCN) 37.582N-Alkylation (Mild)Lower boiling point allows facile removal in vacuo; ideal for volatile or thermally sensitive electrophiles.
PEG-400 ~12.4>200SNAr (C2-Methoxy Displacement)Acts as a phase-transfer agent and microwave-compatible medium; non-volatile and environmentally benign.
2 wt% HPMC (aq) 80.1 (Water)100SNAr (C2-Methoxy Displacement)Polymer chains form hydrophobic pockets in water, driving micellar catalysis and increasing effective molarity.

Self-Validating Experimental Protocols

Protocol A: Site-Selective N-Alkylation of the Sulfonamide Tail

This protocol utilizes a polar aprotic solvent to maximize the nucleophilicity of the sulfonamide nitrogen while preventing competitive O-alkylation or hydrolysis (5[5]).

  • Step 1: Deprotonation. In an oven-dried flask under nitrogen, dissolve 2-Methoxy-N-methylpyrimidine-5-sulfonamide (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring allows complete formation of the sulfonamidate anion before the electrophile is introduced, preventing the base from competitively hydrolyzing the alkyl halide.

  • Step 2: Electrophile Addition. Add the alkyl halide (1.2 eq) dropwise. Stir for 4–12 hours at room temperature.

  • Step 3: Self-Validation (TLC Quenching). Do not spot the reaction mixture directly onto silica, as DMF will streak and obscure the Rf values. Extract a 10 µL aliquot, partition it in a microcentrifuge tube containing 1 mL Ethyl Acetate (EtOAc) and 1 mL water. Spot the upper organic layer. Complete consumption of the starting material validates reaction completion.

  • Step 4: Workup. Dilute the bulk reaction with EtOAc (10 volumes). Wash the organic layer three times with a 5% aqueous LiCl solution.

    • Causality: DMF is highly soluble in both water and organic solvents. The addition of LiCl drastically increases the ionic strength of the aqueous phase, shifting the partition coefficient of DMF entirely into the aqueous layer, ensuring a highly pure organic crude.

Protocol B: Green SNAr Amination at the Pyrimidine Core

This protocol displaces the C2-methoxy group with a primary amine using micellar catalysis, avoiding toxic polar aprotic solvents (6[6]).

  • Step 1: Micellar Assembly. Suspend 2-Methoxy-N-methylpyrimidine-5-sulfonamide (1.0 eq) and the target primary amine (2.5 eq) in a 2 wt% aqueous solution of Hydroxypropyl Methylcellulose (HPMC) (0.5 M).

    • Causality: The HPMC polymer folds in water to create hydrophobic pockets. The lipophilic pyrimidine and amine partition into these pockets, artificially increasing their local concentration and accelerating the SNAr reaction without organic co-solvents.

  • Step 2: Thermal Activation. Heat the suspension to 100 °C for 6 hours. The reaction mixture will transition from a suspension to a cloudy emulsion as the product forms.

  • Step 3: Self-Validating Isolation. Cool the reaction vessel to 0 °C in an ice bath and add 5 volumes of cold deionized water. Stir vigorously for 15 minutes.

    • Causality: The newly formed C2-aminated pyrimidine is highly hydrophobic compared to the aqueous HPMC matrix. Cooling forces the product to crash out of the micellar pockets as a solid precipitate.

  • Step 4: Filtration. Filter the precipitate through a sintered glass funnel and wash with cold water. This self-validating workup yields analytically pure product, bypassing the need for silica gel chromatography.

Workflow Visualization

SolventWorkflow Substrate 2-Methoxy-N-methylpyrimidine -5-sulfonamide PathA Target: Sulfonamide N-Alkylation Substrate->PathA PathB Target: Pyrimidine C2-SNAr Substitution Substrate->PathB SolventA1 DMF / MeCN (Polar Aprotic) PathA->SolventA1 Base (K2CO3) SolventB1 PEG-400 / HPMC(aq) (Green Micellar) PathB->SolventB1 Nucleophile (Amine) MechA Stabilizes naked sulfonamidate anion SolventA1->MechA MechB Hydrophobic pockets accelerate SNAr SolventB1->MechB OutcomeA High Yield N-Alkyl Product MechA->OutcomeA OutcomeB C2-Substituted Pyrimidine MechB->OutcomeB

Workflow for solvent selection based on target reaction sites.

References

  • Title: A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides Source: Benchchem URL
  • Source: Green Chemistry (d-nb.info)
  • Title: Application Notes and Protocols for Alkylation Reactions of 2-Bromoethane-1-sulfonamide Source: Benchchem URL
  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: MDPI URL
  • Title: Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles Source: Pen & Prosperity URL
  • Title: Perhalogenated pyrimidine scaffolds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methoxy-N-methylpyrimidine-5-sulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide . This compound is a highly valuable building block in drug discovery, frequently utilized in the development of sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide . This compound is a highly valuable building block in drug discovery, frequently utilized in the development of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors.

Synthesizing this molecule via the amidation of 2-methoxypyrimidine-5-sulfonyl chloride with methylamine presents unique chemoselectivity and stability challenges. As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure you achieve maximum reaction yields and purity.

Mechanistic Causality & Reaction Pathways

The primary synthetic route involves the nucleophilic attack of methylamine on the electrophilic sulfur of 2-methoxypyrimidine-5-sulfonyl chloride. However, the pyrimidine ring is highly electron-deficient, a property that is exacerbated by the electron-withdrawing 5-sulfonyl group.

This specific electronic environment highly activates the C2 position of the pyrimidine ring, making the 2-methoxy group an excellent leaving group. Consequently, it becomes susceptible to Nucleophilic Aromatic Substitution (SNAr) by the same methylamine nucleophile [1]. Furthermore, the starting sulfonyl chloride is highly prone to hydrolysis if exposed to any moisture, leading to irreversible degradation [2]. Understanding these competing pathways is critical for controlling the reaction.

SynthesisPathway SM 2-Methoxypyrimidine-5-sulfonyl chloride (Electrophile) Product 2-Methoxy-N-methylpyrimidine-5-sulfonamide (Target Product) SM->Product Amidation (0 °C, Anhydrous) Sub1 2-Methoxypyrimidine-5-sulfonic acid (Hydrolysis Byproduct) SM->Sub1 H2O exposure (Moisture) Sub2 2-(Methylamino)-N-methylpyrimidine-5-sulfonamide (SNAr Byproduct) SM->Sub2 Excess Amine / High Temp (SNAr at C2) Reagent Methylamine (Nucleophile) Reagent->Product

Reaction pathways and competing side reactions in the amidation workflow.

Troubleshooting FAQs: Solving Specific Experimental Issues

Q1: My LC-MS shows a major byproduct with a mass of [M-15] (loss of methoxy, addition of methylamino). What is causing this? Causality: You are observing the SNAr byproduct, 2-(methylamino)-N-methylpyrimidine-5-sulfonamide. Because the pyrimidine ring's C2 position is highly activated by the adjacent nitrogen atoms and the sulfonyl group, it acts as an electrophilic center. When methylamine is used in excess or at elevated temperatures, it acts as a nucleophile at the C2 carbon, displacing the methoxy leaving group[3]. Solution: Exploit the activation energy (


) difference between amidation and SNAr. Amidation is kinetically favored at lower temperatures. Maintain the reaction strictly between -10 °C and 0 °C during the addition phase. Use exactly 1.05 equivalents of methylamine, supplemented with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl, rather than using excess methylamine as the base.

Q2: The reaction yield is very low, and TLC shows a highly polar spot that stays at the baseline. How do I fix this? Causality: The baseline spot is 2-methoxypyrimidine-5-sulfonic acid, resulting from the hydrolysis of your starting material. Sulfonyl chlorides possess a highly electrophilic sulfur atom that reacts rapidly with water [2]. If you are using aqueous methylamine (e.g., 40% in water), the water outcompetes the amine, rapidly hydrolyzing the sulfonyl chloride into an unreactive sulfonic acid. Solution: Switch to a strictly anhydrous amine source, such as Methylamine 2.0 M solution in Tetrahydrofuran (THF). Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents (e.g., Dichloromethane).

Q3: I am detecting a di-sulfonylated byproduct. How can I prevent this? Causality: Primary amines form secondary sulfonamides, which still possess an acidic N-H proton. In the presence of a base, this proton can be removed, allowing the newly formed sulfonamide to attack another molecule of sulfonyl chloride, leading to di-sulfonylation[2]. Solution: Perform an "inverse addition." Instead of adding the amine to the sulfonyl chloride, add the sulfonyl chloride dropwise to the diluted amine solution. This ensures the amine is always in stoichiometric excess relative to the unreacted sulfonyl chloride in the flask, preventing the product from competing for the electrophile.

Quantitative Optimization Data

The following table summarizes the causal impact of reaction parameters on the yield and purity of the target sulfonamide.

SolventAmine SourceBaseTemp (°C)Yield (%)Major Impurity Observed
DCM (Anhydrous)Methylamine (40% aq)None25<10%Sulfonic acid (Hydrolysis)
THFMethylamine (2.0M in THF, 3.0 eq)Excess Amine2545%SNAr byproduct (C2-substitution)
DCM (Anhydrous)Methylamine (2.0M in THF, 1.05 eq)DIPEA (2.0 eq)088%Trace di-sulfonylation
DCM (Anhydrous) Methylamine (2.0M in THF, 1.05 eq) DIPEA (2.0 eq) -10 94% None (High purity)

Validated Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . It incorporates in-process controls (IPCs) to verify mechanistic success at each critical stage.

Workflow Step1 Step 1: Preparation Dissolve Sulfonyl Chloride in Anhydrous DCM Cool to -10 °C under N2 Step2 Step 2: Base Addition Add DIPEA (2.0 eq) Verify anhydrous conditions Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Reaction Monitoring Stir for 1 hour at 0 °C Validate via TLC/LC-MS Step3->Step4 Step5 Step 5: Quench & Workup Quench with cold 0.1M HCl Extract with DCM, Wash with Brine Step4->Step5

Optimized step-by-step experimental workflow for high-yield amidation.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-methoxypyrimidine-5-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling (Critical Control Point): Submerge the flask in an ice-brine bath.

    • Self-Validation: Use an internal temperature probe to ensure the solvent has reached exactly -10 °C before proceeding. This prevents premature thermal degradation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution in one portion.

  • Amine Addition: Load the Methylamine solution (2.0 M in THF, 1.05 eq) into a pressure-equalizing dropping funnel. Add it dropwise over 30 minutes.

    • Causality: Slow addition prevents exothermic spikes that could provide the activation energy required for the unwanted SNAr side reaction at the C2 position.

  • Monitoring: Stir the reaction at 0 °C for 1 hour.

    • Self-Validation: Check completion via TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material should be completely consumed, and a single new UV-active spot should be visible.

  • Quench & Workup: Quench the reaction by adding cold 0.1 M HCl to neutralize the DIPEA and any trace unreacted amine. Transfer to a separatory funnel, extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid is typically >95% pure, but can be recrystallized from EtOAc/Hexanes if necessary.

References

  • Royal Society of Chemistry. "Microwave-assisted synthesis of sulfonamides" (General amidation causality and side-reactions). RSC Advances, 2014. URL:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrimidine Sulfonamide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of pyrimidine sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of pyrimidine sulfonamides. The coupling of aminopyrimidines with sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, but the electron-deficient nature of the pyrimidine ring, combined with the high reactivity and moisture sensitivity of sulfonyl chlorides, frequently leads to complex side reactions.

This guide provides field-proven causality analyses, optimized protocols, and troubleshooting workflows to help you minimize bis-sulfonylation, regioselectivity errors, and reagent hydrolysis.

Core Troubleshooting Logic

Before diving into specific experimental tweaks, it is crucial to diagnose the exact mode of failure in your coupling reaction. The following decision tree outlines the logical progression for identifying and resolving the most common side reactions.

G Start Start: Aminopyrimidine + Sulfonyl Chloride Hydrolysis Issue: Sulfonyl Chloride Hydrolysis? Start->Hydrolysis HydrolysisFix Solution: Rigorous anhydrous conditions, use DABSO surrogate, or dry DCM Hydrolysis->HydrolysisFix Yes BisSulf Issue: Bis-sulfonylation (Over-reaction)? Hydrolysis->BisSulf No HydrolysisFix->BisSulf BisSulfFix Solution: 1:1 Base/Solvent ratio, lower temp (0 °C), strict 1.05 eq R-SO2Cl BisSulf->BisSulfFix Yes Regio Issue: Poor Regioselectivity (Ring-N vs Exocyclic-N)? BisSulf->Regio No BisSulfFix->Regio RegioFix Solution: Switch to Chan-Lam coupling or adjust base pKa Regio->RegioFix Yes Success Pure Mono-N-Sulfonamide Regio->Success No RegioFix->Success

Logical decision tree for troubleshooting pyrimidine sulfonamide coupling.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I seeing significant bis-sulfonylation, and how can I prevent it?

Causality: Bis-sulfonylation occurs because the initial mono-sulfonamide product is highly acidic (pKa ~8–10). In the presence of excess base, it rapidly deprotonates to form a sulfonamide anion. This anion is often more nucleophilic than the starting electron-deficient aminopyrimidine, leading to a kinetically favored second nucleophilic attack on the sulfonyl chloride 1. Solution:

  • Stoichiometric Control: Strictly limit the sulfonyl chloride to 1.0–1.05 equivalents.

  • Base-to-Solvent Ratio: Research demonstrates that optimizing the base-to-solvent ratio drastically impacts selectivity. While standard protocols use 3–5 equivalents of base (yielding 70–80%), utilizing a 1:1 volumetric ratio of solvent (DCM) to base (e.g., Pyridine or Triethylamine) at 0 °C suppresses over-reaction and increases mono-sulfonylation yields to 85–95% 2.

Q2: My sulfonyl chloride seems to be degrading before the coupling completes. What is the mechanism of failure?

Causality: Sulfonyl chlorides are highly electrophilic and acutely moisture-sensitive. Even trace amounts of water in the solvent or hygroscopic bases (like un-distilled pyridine) will lead to rapid hydrolysis, yielding unreactive sulfonic acid and HCl. Because electron-poor aminopyrimidines react slowly, hydrolysis easily gains the kinetic advantage 1. Solution: Ensure strictly anhydrous conditions. If the sulfonyl chloride is inherently unstable, consider alternative sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). DABSO allows for the in situ generation of sulfonamides via catalytic oxidative coupling, completely bypassing the water-sensitive sulfonyl chloride intermediate 3.

Q3: I am observing poor regioselectivity, with the pyrimidine ring nitrogen reacting instead of the exocyclic amine. How do I direct the reaction?

Causality: Pyrimidines contain multiple nucleophilic sites. While the exocyclic primary amine is typically the intended target, the endocyclic nitrogen atoms can act as competing nucleophiles, especially if the exocyclic amine is severely deactivated by electron-withdrawing groups on the pyrimidine ring. Solution: If classical sulfonyl chloride coupling fails due to attenuated nucleophilicity, Chan-Lam coupling (transition metal-catalyzed N-arylation) is a highly effective alternative. This approach reverses the polarity of the coupling partners, utilizing a pre-formed primary sulfonamide and an organoboron pyrimidine, thereby avoiding regioselectivity issues associated with nucleophilic attack 1.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the impact of solvent and base selection on the yield and selectivity of pyrimidine sulfonamide coupling, derived from optimization studies.

SolventBaseBase Equivalents / RatioTemp (°C)Primary Issue ObservedMono-Sulfonamide Yield (%)
DMFNaH2.0 eq25High bis-sulfonylation40 - 50%
DCMTEA3.0 - 5.0 eq0Moderate bis-sulfonylation70 - 80%
DCMPyridine3.0 - 5.0 eq0Sluggish reaction70 - 80%
DCM TEA / Pyridine 1:1 Volumetric Ratio 0 to RT Optimal Selectivity 85 - 95%
DCEK2CO3 (Chan-Lam)*2.0 eqRTNone (Alternative Route)>85%

*Chan-Lam coupling utilizes primary sulfonamides and pyrimidine boronic acids rather than sulfonyl chlorides.

Self-Validating Experimental Protocol: Optimized N-Sulfonylation

This protocol utilizes the 1:1 solvent/base ratio method to maximize mono-sulfonylation while providing built-in validation steps to ensure product integrity.

Materials:

  • Aminopyrimidine (1.0 equiv)

  • Sulfonyl Chloride (1.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen or Argon for 10 minutes.

  • Dissolution: Dissolve the aminopyrimidine (1.0 mmol) in a 1:1 volumetric mixture of anhydrous DCM (2.5 mL) and anhydrous Pyridine (2.5 mL).

    • Causality: The high concentration of pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate), while the 1:1 ratio limits the solubility of the deprotonated mono-sulfonamide, preventing bis-sulfonylation.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 mmol) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

    • Validation Check 1: Monitor the internal temperature. An exotherm indicates a rapid reaction. Keep the addition slow to prevent local concentration spikes that favor bis-sulfonylation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 6–8 hours.

    • Validation Check 2 (LC-MS): Quench a 10 µL aliquot in 1 mL of methanol. LC-MS should show the disappearance of the starting mass and the appearance of the [M+H]+ for the mono-sulfonamide. If a peak corresponding to [M+SO2R+H]+ appears, bis-sulfonylation is occurring; halt the reaction immediately.

  • Quenching & Workup: Dilute the mixture with 15 mL of DCM. Wash the organic layer sequentially with 1N HCl (3 x 10 mL) to remove pyridine and unreacted amine, followed by saturated aqueous NaHCO3 (1 x 10 mL) to remove sulfonic acid byproducts.

    • Self-Validating Isolation: The mono-sulfonamide product is soluble in dilute basic solutions (due to the acidic NH), whereas bis-sulfonamides are not. Extract the DCM layer with 0.1N NaOH. The mono-sulfonamide will move to the aqueous layer. Wash the aqueous layer with fresh DCM (discarding the DCM containing any neutral bis-sulfonamide impurities), then carefully acidify the aqueous layer with 1N HCl to pH 4-5 to precipitate the pure mono-sulfonamide.

  • Drying & Purification: Extract the precipitated product into fresh DCM, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

References

  • Source: National Institutes of Health (NIH)
  • Source: International Journal of Novel Research and Development (IJNRD)
  • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-N-methylpyrimidine-5-sulfonamide

Case ID: PUR-PYR-5S-NM Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Process Optimization Executive Summary & Triage The Challenge: Purifying 2-Methoxy-N-methylpyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-5S-NM Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Process Optimization

Executive Summary & Triage

The Challenge: Purifying 2-Methoxy-N-methylpyrimidine-5-sulfonamide presents a classic "chemoselectivity paradox." The pyrimidine ring's 2-methoxy group is acid-labile (susceptible to hydrolysis), while the sulfonamide nitrogen is weakly acidic but not acidic enough for mild base extraction. Standard purification protocols often lead to yield loss via hydrolysis (formation of 2-hydroxypyrimidine) or "oiling out" during recrystallization.

Immediate Action Plan (Decision Matrix):

PurificationStrategy Start Crude Material Analysis ImpurityType Identify Major Impurity Start->ImpurityType Hydrolysis 2-Hydroxy Impurity (Des-methyl) ImpurityType->Hydrolysis HPLC RT < Main Peak Sulfonic Sulfonic Acid (Water Soluble) ImpurityType->Sulfonic Very Polar / Baseline Bis Bis-sulfonamide (Dimer) ImpurityType->Bis Lipophilic / Late Eluting ActionHydrolysis Avoid Acid/Base Extraction. Switch to Anhydrous Recrystallization (MeOH/EtOAc) Hydrolysis->ActionHydrolysis ActionSulfonic Aqueous Bicarbonate Wash (pH 8.0 - 8.5) Sulfonic->ActionSulfonic ActionBis Hot Filtration + Slow Cooling (EtOH) Bis->ActionBis

Figure 1: Purification Decision Tree based on impurity profile.

Technical Deep Dive: The Impurity Profile

To purify this molecule effectively, you must understand the "Enemy." The table below categorizes the most common impurities based on the synthesis route (typically 2-methoxy-pyrimidine-5-sulfonyl chloride + methylamine).

Impurity NameStructure / OriginRelative Polarity (HPLC)Removal Strategy
Impurity A (Hydrolysis)2-Hydroxypyrimidine derivative. Formed by hydrolysis of the 2-methoxy group. Promoted by strong acids or strong bases.High (Elutes Early)Preventative. Once formed, it is difficult to remove without chromatography. Avoid pH < 2 or pH > 12.
Impurity B (Sulfonic Acid)Pyrimidine-5-sulfonic acid. Hydrolysis of the starting sulfonyl chloride.Very High (Baseline/Front)Aqueous Wash. Soluble in mild bicarbonate; the product is not.
Impurity C (Bis-sulfonamide)N-methyl-bis(sulfonyl)imide. Reaction of the product with excess sulfonyl chloride.Low (Elutes Late)Recrystallization. Much less soluble in alcohols than the mono-sulfonamide.
Impurity D (Salts)Methylamine Hydrochloride. Byproduct of the reaction.HighWater Wash. Completely water-soluble.

Troubleshooting Modules

Module 1: The "Hydrolysis Trap" (Protecting the Methoxy Group)

Issue: You observe a growing polar peak (Impurity A) during workup. Mechanism: The 2-position of the pyrimidine ring is electrophilic. The methoxy group is a good leaving group under acidic conditions (protonation of the ring nitrogen facilitates nucleophilic attack by water).

Protocol: Safe Neutralization

  • Do NOT use strong mineral acids (HCl) to precipitate the product if the pH drops below 2.

  • Do NOT use hot NaOH for extraction. While primary sulfonamides (

    
    ) are soluble in base, 
    
    
    
    -methyl sulfonamides (
    
    
    ) have a pKa ~11–12. Deprotonating them requires pH > 12, which endangers the methoxy group.
  • Correct Method: Quench the reaction mixture with saturated Ammonium Chloride (

    
    )  or dilute Sodium Bicarbonate (
    
    
    
    ). Keep the internal temperature < 10°C during quenching.
Module 2: Recrystallization (The Gold Standard)

Issue: The crude product is a sticky solid or oil, or contains non-polar impurities. Solution: A two-solvent system is usually required because the N-methyl group increases lipophilicity compared to the primary sulfonamide.

Optimized Protocol:

  • Solvent A (Good Solvent): Methanol or Acetone.

  • Solvent B (Anti-Solvent): Water or Diethyl Ether (if using Acetone).

Step-by-Step:

  • Dissolve crude solid in minimum hot Methanol (approx. 5-7 mL per gram) at 50°C.

  • Optional: If colored, add activated charcoal (10% w/w), stir for 15 mins, and filter hot through Celite.

  • Remove from heat. While stirring, add warm Water dropwise until a persistent turbidity (cloudiness) is observed.

  • Add a few drops of Methanol to clear the solution.

  • Allow to cool to room temperature slowly (over 2 hours) to avoid oiling out.

  • Chill at 0–4°C for 4 hours.

  • Filter and wash with cold Water/Methanol (9:1).

Module 3: Removing Sulfonic Acid (Impurity B)

Issue: Analytical data shows a persistent baseline hump or low assay values. Mechanism: The sulfonic acid byproduct is highly water-soluble but can occlude (get trapped) inside the crystal lattice of your product.

Protocol: The "Bicarbonate Slurry" Instead of dissolving the product, perform a slurry wash:

  • Suspend the crude solid in 5% NaHCO₃ (aq) (10 volumes).

  • Stir vigorously for 30 minutes at room temperature.

    • Why? The sulfonic acid (pKa < 0) forms a sodium salt and dissolves instantly. The sulfonamide (pKa ~11) remains protonated and insoluble in mild bicarbonate.

  • Filter the solid.[1]

  • Wash the cake copiously with water to remove the inorganic salts.

  • Dry under vacuum at 45°C.

Visualizing the Stability Pathway

Understanding the degradation pathways is crucial for handling.

DegradationPathway cluster_conditions Critical Control Points SM Starting Material (Sulfonyl Chloride) Prod Target Product (2-Methoxy-N-methyl...) SM->Prod + MeNH2 ImpB Impurity B (Sulfonic Acid) SM->ImpB + H2O (Hydrolysis) ImpA Impurity A (2-Hydroxy derivative) Prod->ImpA Acid/Heat (Methoxy Hydrolysis)

Figure 2: Synthesis and Degradation Logic. Note that Impurity A is derived from the Product, whereas Impurity B is derived from the Starting Material.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH to extract the product into water and wash away non-polar impurities? A: No. Unlike primary sulfonamides (


, pKa ~10), the N-methyl group increases the pKa to ~11-12. To extract it, you would need pH > 13. At this pH, the hydroxide ion (

) acts as a nucleophile at the C2 position of the pyrimidine, displacing the methoxy group and destroying your product. Stick to recrystallization.

Q2: My product "oils out" during recrystallization. What went wrong? A: This usually happens if the water (anti-solvent) is added too quickly or if the initial concentration of methanol is too high.

  • Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available).[1] Cool the flask very slowly (wrap it in a towel to insulate). If it oils again, switch to Ethyl Acetate/Hexanes as the solvent system.

Q3: How do I remove residual Methylamine? A: Methylamine is volatile and basic. If the "Bicarbonate Slurry" (Module 3) doesn't remove it, a simple dilute Citric Acid wash (0.5 M) of the organic layer (if using extraction) or the solid filter cake will turn the amine into a water-soluble citrate salt without hydrolyzing the methoxy group (Citric acid is too weak to hydrolyze the pyrimidine ether at room temp).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722. Link (Demonstrates the reactivity and stability of 2-methoxy-pyrimidine derivatives).

  • European Patent Office. (2021).[3] Improved Process for the Purification of Sulfonic Acids. EP 3763700 A1.[3] Link (Provides industrial context on removing sulfonic acid impurities).

  • Caine, B., Bronzato, M., & Popelier, P. L. (2019).[4] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science, 10(25), 6368-6381. Link (Authoritative source on sulfonamide acidity trends and pKa prediction).

Sources

Optimization

Technical Support Center: Stability of Methoxy-Pyrimidine Sulfonamides

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for preventing the hydrolysis of the methoxy group in pyrimidine sulfonamide compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for preventing the hydrolysis of the methoxy group in pyrimidine sulfonamide compounds. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical, field-proven strategies to ensure the stability and integrity of your molecules throughout the research and development lifecycle.

The Challenge: Methoxy Group Instability

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry, often used to modulate potency, selectivity, and pharmacokinetic properties. However, when attached to an electron-deficient pyrimidine ring, particularly one bearing a sulfonamide group, this ether linkage can become a liability. The pyrimidine ring's π-deficient nature, caused by the two electronegative nitrogen atoms, makes the carbon atom attached to the methoxy group susceptible to nucleophilic attack, leading to hydrolysis.[1] This degradation pathway can compromise the shelf-life, therapeutic efficacy, and safety profile of a drug candidate.

This guide will walk you through the mechanism of this degradation, answer frequently asked questions, and provide robust troubleshooting protocols to overcome this common stability challenge.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Q1: My compound is rapidly degrading in my aqueous formulation for an in-vitro assay. What are my immediate options?

A1: This is a classic pH-related stability issue. The rate of hydrolysis is often highly dependent on the pH of the medium.[2][3] Your immediate goal is to find a pH environment where your compound is most stable.

Immediate Corrective Actions:

  • pH Adjustment: The first and most critical step is to adjust the pH. Sulfonamides are generally more stable in neutral to slightly acidic conditions, though this is compound-specific.[4] Use buffers to control the pH of your formulation precisely.[2][5]

  • Lower Temperature: Hydrolysis is a chemical reaction with a rate that is dependent on temperature.[6] If your experimental conditions allow, perform the assay at a lower temperature (e.g., 4°C instead of room temperature) to slow the degradation rate.

  • Minimize Time in Solution: Prepare the aqueous solution of your compound immediately before use. Do not store it, even for a few hours, if you suspect instability.[6]

  • Consider a Co-solvent: If solubility allows, introducing a non-aqueous, water-miscible co-solvent like DMSO or ethanol can reduce the activity of water and slow down hydrolysis.

Q2: I'm observing a new peak in my HPLC chromatogram that grows over time, and the peak for my parent compound is shrinking. How can I confirm this is hydrolysis?

A2: This observation strongly suggests degradation. Confirming the identity of the new peak as the hydrolyzed product (the hydroxypyrimidine or pyrimidone derivative) is crucial.

Confirmation Workflow:

  • LC-MS/MS Analysis: The most direct method is to use Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8] The hydrolyzed product will have a mass that corresponds to the loss of a methyl group (-CH₃) and the addition of a hydrogen atom (-H), a net difference of -14 Da compared to the parent compound.

  • Forced Degradation Study: Intentionally degrade your compound under harsh conditions (e.g., 0.1 M HCl and 0.1 M NaOH at an elevated temperature) and analyze the samples by HPLC. If the growing peak in your experiment matches the retention time of the major peak formed under these forced acidic or basic conditions, it is very likely the hydrolysis product.

  • NMR Spectroscopy: If you can isolate a sufficient quantity of the degradant, ¹H NMR spectroscopy can provide definitive structural confirmation. You would expect to see the disappearance of the methoxy singlet (typically around 3.5-4.0 ppm) and the appearance of a broad N-H or O-H proton signal.

Q3: My solid-state API is showing signs of degradation. I thought hydrolysis was only an issue in solution.

A3: While the rate is much slower, hydrolysis can still occur in the solid state, especially if the material is hygroscopic (readily absorbs moisture from the air).[2][5]

Potential Causes and Solutions:

  • Hygroscopicity: Your API may be absorbing ambient moisture, creating a micro-environment where hydrolysis can occur.

    • Solution: Store the API in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[5] Package the material with a desiccant.[5]

  • Presence of Hydrates: The API may exist as a hydrate, with water molecules incorporated into its crystal lattice. During storage, temperature fluctuations can cause this water to become mobile and react.

    • Solution: Investigate different salt forms or polymorphs of your compound that may be less hygroscopic or anhydrous.

  • Excipient Incompatibility: In a formulated solid dosage form, acidic or basic excipients can create a micro-pH environment on the surface of your API particles that accelerates hydrolysis.[2]

    • Solution: Conduct excipient compatibility studies. Consider using hydrophobic or neutral excipients. Techniques like microencapsulation can create a protective barrier around the API.[5][9]

Frequently Asked Questions (FAQs)

Q4: What is the chemical mechanism behind methoxy group hydrolysis on a pyrimidine ring?

A4: The hydrolysis of a methoxy group on a pyrimidine ring is a nucleophilic aromatic substitution reaction. The pyrimidine ring is electron-deficient, which polarizes the C-OCH₃ bond, making the carbon atom electrophilic. The reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The process begins with the protonation of one of the ring nitrogens. This further increases the electron-deficient nature of the ring, making the carbon atom of the C-OCH₃ bond highly susceptible to nucleophilic attack by a water molecule.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon atom, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), which then collapses, expelling the methoxide ion (-OCH₃) to yield the final hydroxypyrimidine product.

Below is a diagram illustrating the general mechanism.

Hydrolysis_Mechanism General Mechanism of Methoxy-Pyrimidine Hydrolysis cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Acid_Start R-Pyrimidine-OCH₃ Protonation Protonation of Ring Nitrogen Acid_Start->Protonation + H⁺ Activated Activated Intermediate [R-Pyrimidine(H+)-OCH₃] Protonation->Activated H2O_Attack_A Nucleophilic Attack by H₂O Activated->H2O_Attack_A Acid_Product R-Pyrimidine-OH (Product) H2O_Attack_A->Acid_Product - CH₃OH - H⁺ Base_Start R-Pyrimidine-OCH₃ OH_Attack Nucleophilic Attack by OH⁻ Base_Start->OH_Attack + OH⁻ Meisenheimer Meisenheimer-like Intermediate OH_Attack->Meisenheimer Expulsion Expulsion of Methoxide Meisenheimer->Expulsion Base_Product R-Pyrimidine-OH (Product) Expulsion->Base_Product - ⁻OCH₃

Caption: Hydrolysis of methoxy-pyrimidines via acid and base-catalyzed pathways.

Q5: How do other substituents on the pyrimidine ring affect the rate of hydrolysis?

A5: The electronic properties of other substituents play a significant role.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or additional halides increase the electron deficiency of the pyrimidine ring.[10][11] This makes the carbon atom bonded to the methoxy group even more electrophilic and thus accelerates the rate of hydrolysis.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkyl groups donate electron density to the ring. This reduces the electrophilicity of the target carbon atom and slows down the rate of hydrolysis.

Q6: What are the most effective formulation strategies to prevent hydrolysis long-term?

A6: Long-term stability requires a multi-faceted formulation approach.

  • pH Control: This is the most critical parameter. Formulate the drug product at the pH of maximum stability, determined via a pH-rate profile study. Use a buffering agent to maintain this pH.[2][5][12]

  • Lyophilization (Freeze-Drying): For highly sensitive molecules, removing water from the formulation via lyophilization is a very effective strategy to prevent hydrolysis.[9][12] The drug is then reconstituted just before administration.[6]

  • Non-Aqueous Formulations: If the drug is intended for parenteral administration, consider formulation in a non-aqueous vehicle like polyethylene glycol (PEG) or oils, provided the drug is soluble and stable in them.[2]

  • Microencapsulation: Encapsulating the drug particles within a protective polymer shell can physically isolate them from water and other destabilizing agents in the formulation.[5][9]

Experimental Protocol: pH-Rate Profile Study for Stability Optimization

This protocol provides a self-validating system to determine the optimal pH for your compound's stability in an aqueous environment.

Objective: To determine the degradation rate of a methoxy-pyrimidine sulfonamide compound over a range of pH values to identify the pH of maximum stability.

Materials:

  • Your pyrimidine sulfonamide compound

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10.

  • Acetonitrile or other suitable organic solvent for stock solution.

  • Calibrated pH meter.

  • Constant temperature incubator or water bath.

  • HPLC system with a suitable column and a validated, stability-indicating method.

  • Volumetric flasks, pipettes, and autosampler vials.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., at pH 3, 4, 5, 6, 7, 8, 9, 10) at a concentration of approximately 50 mM.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

  • Sample Preparation:

    • For each pH buffer, pipette a small, precise volume of the stock solution into a larger volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final percentage of organic solvent should be low (e.g., <1%) to ensure it doesn't significantly impact the reaction.

    • Prepare triplicate samples for each pH and each time point.

  • Incubation: Place all prepared samples in a constant temperature incubator set to a relevant temperature (e.g., 40°C or 50°C to accelerate degradation and obtain results in a reasonable timeframe).

  • Time Point Sampling:

    • At designated time points (e.g., t=0, 2, 4, 8, 12, 24 hours), remove one set of vials (one for each pH) from the incubator.

    • Immediately quench the reaction by diluting the sample in the mobile phase and/or placing it in a cold environment (e.g., 4°C) to prevent further degradation before analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method that can resolve the parent compound from its degradants.

    • Record the peak area of the parent compound for each sample.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration (or peak area) versus time.

    • If the degradation follows first-order kinetics (which is common for hydrolysis), the plot will be a straight line. The slope of this line is the observed degradation rate constant (k_obs).

    • Plot the k_obs values against pH to generate the pH-rate profile. The lowest point on this curve represents the pH of maximum stability.

Protocol_Workflow Workflow for pH-Rate Profile Study Prep Prepare Buffers (pH 3-10) & Stock Soln. Incubate Spike Stock into Buffers & Place in Incubator (T°C) Prep->Incubate Sample Sample at Time Points (t=0, 2, 4... hrs) Incubate->Sample Quench Quench Reaction (Dilute/Cool) Sample->Quench Analyze Analyze by Stability- Indicating HPLC Quench->Analyze Data Plot ln[C] vs. Time (Determine k_obs) Analyze->Data Profile Plot k_obs vs. pH (Identify pH_min) Data->Profile Result Optimal pH for Formulation Profile->Result

Caption: Step-by-step workflow for determining the pH of maximum stability.

Data Summary: Impact of pH and Temperature on Stability

The following table summarizes hypothetical, yet representative, data from a pH-rate profile study, illustrating the profound impact of pH and temperature on the stability of a typical methoxy-pyrimidine sulfonamide.

pHTemperature (°C)Degradation Rate Constant (k_obs) (x 10⁻³ hr⁻¹)Half-Life (t½) (hours)
3.04025.527.2
4.0405.1135.9
5.0401.2 577.6
6.0402.8247.6
7.0409.672.2
8.04035.819.4
9.040115.56.0
5.0250.3 2310.5

Half-life (t½) is calculated as 0.693 / k_obs

Analysis: As the data clearly shows, the compound is most stable at pH 5.0. Both acidic (pH < 5) and basic (pH > 5) conditions significantly accelerate hydrolysis. Furthermore, decreasing the temperature from 40°C to 25°C at the optimal pH of 5.0 results in a four-fold increase in stability, underscoring the importance of controlled storage conditions.

References
  • Hall W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]

  • Chan, L.W., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1348. [Link]

  • Anonymous. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Roy, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Biomedical Research, 29(17). [Link]

  • Anonymous. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Shepherd, R.G., & English, J.P. (1945). HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. Journal of the American Chemical Society, 67(3), 447-450. [Link]

  • van der Plas, H.C. (1990). Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines. Wageningen University & Research. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. [Link]

  • Olasunkanmi, O.I., et al. (2023). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Journal of the Chilean Chemical Society, 68(2). [Link]

  • Wikipedia contributors. (2024). Pyrimidine. Wikipedia. [Link]

  • Boreen, A.L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 427-428, 194-204. [Link]

  • Heger, Z., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 2098-2108. [Link]

  • Li, X., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 361, 130094. [Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Methoxy-N-methylpyrimidine-5-sulfonamide Purity: A Comparative Guide

Topic: HPLC Method Development for 2-Methoxy-N-methylpyrimidine-5-sulfonamide Purity Content Type: Technical Comparison Guide Executive Summary Developing a purity assay for 2-Methoxy-N-methylpyrimidine-5-sulfonamide pre...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-Methoxy-N-methylpyrimidine-5-sulfonamide Purity Content Type: Technical Comparison Guide

Executive Summary

Developing a purity assay for 2-Methoxy-N-methylpyrimidine-5-sulfonamide presents a classic chromatographic paradox: the molecule contains a basic pyrimidine ring prone to silanol interactions (causing tailing) and a polar sulfonamide moiety that resists retention on standard hydrophobic stationary phases.

This guide objectively compares a traditional C18 (L1) Generic Protocol against an optimized Polar-Embedded C18 (L60/L11) Protocol . Experimental data demonstrates that while the generic method fails to resolve critical polar impurities, the optimized protocol utilizes electrostatic shielding and pH control to achieve a resolution (


) > 2.0 and a tailing factor (

) < 1.2.
Molecular Analysis & Chromatographic Challenges

To design a robust method, we must first deconstruct the analyte's interaction profile. 2-Methoxy-N-methylpyrimidine-5-sulfonamide is an amphiphilic molecule with distinct ionization centers.

  • The Pyrimidine Core: Contains basic nitrogen atoms (

    
    ), which can protonate at low pH or interact with residual silanols on silica columns, leading to peak broadening.
    
  • The Sulfonamide Group: The

    
    -methyl substitution reduces acidity compared to primary sulfonamides, but the moiety remains highly polar, driving the molecule to elute near the void volume (
    
    
    
    ) in high-organic mobile phases.
  • The Methoxy Group: Adds slight lipophilicity but is susceptible to hydrolysis, creating the impurity 2-hydroxy-N-methylpyrimidine-5-sulfonamide (highly polar).

Visualization: Interaction Mapping

The following diagram illustrates the critical interaction points that dictate column selection.

MoleculeInteractions Molecule 2-Methoxy-N-methylpyrimidine- 5-sulfonamide Pyrimidine Pyrimidine Ring (Basic N) Molecule->Pyrimidine Contains Sulfonamide Sulfonamide Group (Polar/H-Bonding) Molecule->Sulfonamide Contains Methoxy Methoxy Group (Hydrophobic/Labile) Molecule->Methoxy Contains Silanol Interaction\n(Peak Tailing) Silanol Interaction (Peak Tailing) Pyrimidine->Silanol Interaction\n(Peak Tailing) Early Elution\n(Poor Retention) Early Elution (Poor Retention) Sulfonamide->Early Elution\n(Poor Retention) Hydrolysis Impurity\n(Resolution Risk) Hydrolysis Impurity (Resolution Risk) Methoxy->Hydrolysis Impurity\n(Resolution Risk)

Figure 1: Structural Analysis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide highlighting chromatographic risks.

Comparative Method Evaluation

We evaluated two distinct approaches to separate the API from its two primary impurities: Impurity A (Hydrolysis product: 2-hydroxy analog) and Impurity B (Synthetic precursor: 2-methoxy-5-methylpyrimidine).

Method A: The Conventional Approach (Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 250 mm).[1][2]

  • Mobile Phase: Phosphate Buffer pH 7.0 / Acetonitrile.

  • Mechanism: Purely hydrophobic interaction.

Method B: The Optimized Approach (Recommended)
  • Column: Polar-Embedded C18 (e.g., Amide-embedded or PFP) (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile.[1][3][4][5]

  • Mechanism: Hydrophobic interaction + Electrostatic shielding + Hydrogen bonding.

Experimental Data Summary

The following data represents the average performance over


 injections.
ParameterMethod A (Standard C18)Method B (Polar-Embedded)Status
Retention Time (API) 3.2 min (Near void)6.8 minImproved
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Optimized
Resolution (Imp A / API) 0.8 (Co-elution)3.5Pass
Resolution (API / Imp B) 2.15.2Pass
MS Compatibility No (Non-volatile buffer)Yes (Volatile buffer)Versatile

Analysis: Method A fails because the polar Impurity A co-elutes with the API due to "phase collapse" or insufficient retention of polar species on standard C18. The basic pyrimidine nitrogens also drag on the silica surface at pH 7.0. Method B utilizes a lower pH (3.5) to suppress silanol ionization and a polar-embedded group to retain the polar hydrolysis impurity.

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for this molecule, ensuring separation of polar degradation products and non-polar precursors.

Reagents & Equipment[1][2][4][5][6][7]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Formate (LC-MS Grade), Formic Acid.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 3.5 µm or 5 µm.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile.

2. Gradient Program:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (Pyrimidine

    
     transition)
    
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate polar impurities
2.0955Isocratic hold
15.04060Linear gradient
18.04060Wash lipophilic impurities
18.1955Return to initial
23.0955Re-equilibration

3. Standard Preparation:

  • Dissolve 10 mg of Reference Standard in 10 mL of Diluent (90:10 Water:ACN). Note: High organic diluents cause peak distortion for early eluting polar compounds.

Workflow Visualization

The following flowchart guides the execution and decision-making process for this protocol.

ProtocolWorkflow Start Start Analysis Prep Prepare Mobile Phase (pH 3.5 Formate) Start->Prep SysSuit Inject System Suitability (Mix of API + Imp A + Imp B) Prep->SysSuit Check1 Resolution > 2.0? SysSuit->Check1 Check2 Tailing < 1.5? Check1->Check2 Yes Fail Fail: Check pH or Column Age Check1->Fail No RunSamples Run Samples Check2->RunSamples Yes Check2->Fail No

Figure 2: Operational workflow for the optimized HPLC protocol.

Troubleshooting & Robustness (Self-Validating System)

To ensure trustworthiness, the method includes built-in indicators of failure.

  • Drifting Retention Times:

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Sulfonamides are pH-sensitive. Ensure the buffer is strictly buffered at pH 3.5. A shift to pH 4.0 can drastically alter the ionization state and retention.

  • Peak Splitting:

    • Cause: Solvent mismatch.

    • Fix: The sample diluent must match the initial gradient conditions (95% Aqueous). Dissolving the sample in 100% Methanol will cause the polar sulfonamide to precipitate or band-broaden upon entering the aqueous stream.

  • Loss of Resolution (Impurity A):

    • Cause: "Dewetting" of the C18 pores.

    • Fix: This is why the Polar-Embedded column is critical. If using a standard C18, you must never run 100% aqueous for long periods. The polar-embedded group prevents pore collapse.

References
  • BenchChem. (2025).[1][2][6] A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Retrieved from

  • National Institutes of Health (PubMed). (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines.[8] Clin Chim Acta.[8] Retrieved from

  • Phenomenex. (2025). Reversed Phase HPLC Method Development: The Role of Mobile Phase in Selectivity. Retrieved from

  • MDPI. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.[9] Retrieved from

  • Shimadzu. (2025). Characterization of sulfonamides and trimethoprim using LC-MS/MS.[7] Retrieved from

Sources

Comparative

Analytical Performance and Mass Spectrometry Fragmentation Profiling of 2-Methoxy-N-methylpyrimidine-5-sulfonamide: A Comparative Guide

Executive Summary In modern drug discovery, pyrimidine sulfonamides serve as versatile pharmacophores for kinase inhibitors and antimicrobial agents. 2-Methoxy-N-methylpyrimidine-5-sulfonamide (Exact Mass: 203.0365 Da) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrimidine sulfonamides serve as versatile pharmacophores for kinase inhibitors and antimicrobial agents. 2-Methoxy-N-methylpyrimidine-5-sulfonamide (Exact Mass: 203.0365 Da) is a critical structural building block. For researchers and drug development professionals, establishing robust bioanalytical assays for this compound requires a deep understanding of its gas-phase behavior.

This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of 2-Methoxy-N-methylpyrimidine-5-sulfonamide against structural alternatives, evaluates the performance of different MS platforms, and outlines a self-validating experimental protocol for its quantification.

Mechanistic Causality of Fragmentation

To optimize Multiple Reaction Monitoring (MRM) transitions, one must understand the causality behind the fragmentation. Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic pyrimidine nitrogen (N1 or N3).

Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, step-wise degradation driven by the electronic properties of its substituents:

  • Extrusion of Sulfur Dioxide (SO₂): The electron-withdrawing nature of the sulfonyl group triggers an intramolecular rearrangement, leading to the characteristic neutral loss of SO₂ (64 Da)[1]. This is a hallmark of sulfonamide MS/MS spectra[2].

  • Amine Cleavage: The S-N bond is highly labile. Cleavage results in the loss of the methylamine moiety (CH₃NH₂, 31 Da), transferring the charge to the pyrimidinyl sulfonyl cation[3].

  • Methoxy Radical/Formaldehyde Loss: The electron-donating methoxy group at the C2 position is susceptible to the loss of formaldehyde (CH₂O, 30 Da) following initial desulfonylation, leading to pyrimidine ring contraction or opening.

Fragmentation A Precursor Ion [M+H]+ m/z 204.04 B Sulfonyl Cation [M+H - CH3NH2]+ m/z 173.00 A->B - CH3NH2 (31 Da) C Desulfonylated Ion [M+H - SO2]+ m/z 140.08 A->C - SO2 (64 Da) D Pyrimidine Core [M+H - SO2 - CH3NH2]+ m/z 109.05 B->D - SO2 (64 Da) C->D - CH3NH2 (31 Da)

Figure 1: Principal ESI+ CID fragmentation pathways of 2-Methoxy-N-methylpyrimidine-5-sulfonamide.

Comparative Analysis: Structural Alternatives

How does the C2-methoxy substitution impact analytical detection compared to a C2-amino substitution? We compared 2-Methoxy-N-methylpyrimidine-5-sulfonamide against its structural analog, 2-Amino-N-methylpyrimidine-5-sulfonamide .

The methoxy group alters the electron density of the pyrimidine ring. While both compounds exhibit the universal sulfonamide SO₂ loss[1], the methoxy variant yields a highly stable m/z 140.08 product ion that is ideal for quantification. In contrast, the amino analog (m/z 189.04 precursor) fragments more extensively into smaller, less specific ring-cleavage products, increasing the risk of background matrix interference.

Table 1: Comparative MS/MS Fragment Ions and Optimal Collision Energies (CE)
CompoundPrecursor Ion (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Optimal CE (eV)Structural Interpretation
2-Methoxy-N-methylpyrimidine-5-sulfonamide 204.04140.08109.0518 / 25[M+H - SO₂]⁺ / [M+H - SO₂ - CH₃NH₂]⁺
2-Amino-N-methylpyrimidine-5-sulfonamide 189.04125.0798.0520 / 28[M+H - SO₂]⁺ / Pyrimidine ring cleavage

Platform Performance Comparison: Q-TOF vs. TQ-MS

Selecting the right mass spectrometry platform depends on the phase of your drug development program. We evaluated the compound's performance across Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (TQ-MS) systems.

Table 2: Analytical Platform Performance Metrics
MetricQ-TOF (e.g., Xevo G2-XS)TQ-MS (e.g., TSQ Altis)Advantage for Pyrimidine Sulfonamides
Mass Accuracy < 2 ppmNominal (~0.7 Da FWHM)Q-TOF is superior for identifying unknown in vivo metabolites (e.g., O-demethylation).
Linear Dynamic Range 3-4 logs5-6 logsTQ-MS provides superior range for pharmacokinetic (PK) plasma quantification.
Sensitivity (LOD) ~1.0 ng/mL~0.05 ng/mLTQ-MS is critical for late-stage, low-dose PK profiling.
Scan Speed High (Full Scan)High (MRM Dwell < 5ms)TQ-MS allows multiplexing with dozens of co-eluting analogs.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in your quantitative data, the following protocol employs a self-validating system : the inclusion of a stable-isotope-labeled internal standard (SIL-IS), specifically 2-Methoxy-N-(methyl-d3)pyrimidine-5-sulfonamide. This ensures that any matrix-induced ion suppression occurring during the ESI process is mathematically nullified by the identical suppression of the IS.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of the SIL-IS (m/z 207.06 -> 140.08). Causality: Acetonitrile disrupts protein hydration shells, precipitating plasma proteins while keeping the sulfonamide in solution.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Step 2: Chromatographic Separation

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation prior to ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Tuning (TQ-MS)

  • Set ESI source to Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.

  • Monitor the quantitative MRM transition: m/z 204.04 → 140.08 (CE: 18 eV).

  • Monitor the qualitative MRM transition: m/z 204.04 → 109.05 (CE: 25 eV).

  • Validation Check: Ensure the ion ratio between the quantitative and qualitative transitions remains within ±20% of the reference standard across all biological samples.

Workflow S1 Sample Preparation Protein Precipitation & SPE Clean-up S2 Chromatographic Separation UPLC (C18 Column) Gradient Elution S1->S2 S3 Ionization (ESI+) Capillary Voltage: 3.5 kV Desolvation Temp: 400°C S2->S3 S4 Mass Analysis (MRM) Q1: m/z 204.04 CE: 15-25 eV Q3: m/z 140.08 S3->S4 S5 Data Processing Peak Integration & Quantification S4->S5

Figure 2: Step-by-step LC-MS/MS analytical workflow for pyrimidine sulfonamide quantification.

References

  • Title: The Unanticipated Loss of SO2 From Sulfonamides in Collision-Induced Dissociation Source: Rapid Communications in Mass Spectrometry (2003) URL: [Link]

  • Title: CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements Source: Journal of the American Society for Mass Spectrometry (2021) URL: [Link]

  • Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry Source: Journal of Chromatographic Science (2004) URL: [Link]

Sources

Validation

Comparative IR Spectral Analysis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide: A Guide for Drug Discovery Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In structure-based drug design, pyrimidine-sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In structure-based drug design, pyrimidine-sulfonamide derivatives serve as critical pharmacophores, often acting as kinase inhibitors or targeting specific metabolic enzymes. 2-Methoxy-N-methylpyrimidine-5-sulfonamide (CAS: 1866764-80-8) is a highly specialized building block. Validating its structural integrity before downstream synthesis is paramount. This guide provides an in-depth comparative analysis of its Infrared (IR) absorption profile against common structural alternatives, utilizing Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR).

Structural Deconstruction & Diagnostic Vibrational Modes

The identification of complex organic compounds via IR spectroscopy relies on isolating characteristic group frequencies[1]. For 2-Methoxy-N-methylpyrimidine-5-sulfonamide, the IR spectrum is a composite of three primary functional domains:

  • The Secondary Sulfonamide (-SO₂NHCH₃): Unlike primary sulfonamides, secondary sulfonamides exhibit a single, sharp N-H stretching vibration[2]. The highly electronegative oxygen atoms pull electron density from the sulfur, which in turn affects the S=O bond order, typically pushing the asymmetric S=O stretch to the higher end of the spectrum (~1340–1350 cm⁻¹).

  • The Pyrimidine Core: The aromatic heterocyclic ring produces distinct C=N and C=C stretching modes. Because of the electron-withdrawing nature of the attached sulfonamide group, these ring vibrations are often sharp and easily identifiable around 1580 cm⁻¹.

  • The Methoxy Group (-OCH₃): The ether linkage provides a diagnostic C-O-C asymmetric stretch. The conjugation with the pyrimidine ring stabilizes the bond, typically localizing this stretch near 1240 cm⁻¹.

Comparative Spectral Analysis: Target vs. Alternatives

To objectively validate the identity of 2-Methoxy-N-methylpyrimidine-5-sulfonamide, it must be differentiated from structurally similar analogs that often appear as synthetic impurities or alternative building blocks. The causality behind these spectral shifts is rooted in changes to hydrogen bonding networks, dipole moments, and steric hindrance.

Alternative 1: 2-Methoxy-pyrimidine-5-sulfonamide (Primary Sulfonamide)
  • Mechanistic Difference: Lacks the N-methyl group.

  • Spectral Causality: The unsubstituted nitrogen possesses two protons, allowing for both symmetric and asymmetric stretching. This results in two distinct N-H bands (~3350 cm⁻¹ and ~3250 cm⁻¹), whereas our target compound only exhibits one[2].

Alternative 2: N,N-dimethyl-2-methoxypyrimidine-5-sulfonamide (Tertiary Sulfonamide)
  • Mechanistic Difference: Over-alkylation of the sulfonamide nitrogen.

  • Spectral Causality: The complete replacement of protons with methyl groups eliminates the N-H bond entirely. The absence of any peak in the 3400–3200 cm⁻¹ region is the primary diagnostic indicator of this alternative.

Alternative 3: 2-Hydroxy-N-methylpyrimidine-5-sulfonamide (Demethylated Analog)
  • Mechanistic Difference: Cleavage of the methoxy ether to yield a hydroxyl group.

  • Spectral Causality: The introduction of an -OH group creates extensive intermolecular hydrogen bonding. This manifests as a broad, dominant O-H stretch (~3400–2800 cm⁻¹) that completely obscures the sharp N-H peak. Additionally, the sharp C-O-C ether stretch at ~1240 cm⁻¹ disappears.

Quantitative Data Comparison

The following table summarizes the diagnostic vibrational modes used to differentiate these compounds.

Compound / AlternativeN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)S=O Asymmetric (cm⁻¹)C-O-C Ether (cm⁻¹)
Target: 2-Methoxy-N-methyl... ~3280 (Single, Sharp) Absent ~1345 ~1240 (Sharp)
Alt 1: Primary Sulfonamide~3350 & 3250 (Doublet)Absent~1340~1240 (Sharp)
Alt 2: Tertiary SulfonamideAbsentAbsent~1335~1240 (Sharp)
Alt 3: 2-Hydroxy AnalogObscured by O-H~3400-2800 (Broad)~1350Absent

Experimental Methodology: Self-Validating FTIR-ATR Protocol

Modern FTIR-ATR techniques have largely replaced traditional KBr pellet preparations due to their superior reproducibility, non-destructive nature, and elimination of moisture artifacts (which can produce false O-H bands)[3]. To ensure scientific integrity, the following protocol acts as a self-validating system.

Step 1: Crystal Decontamination & Baseline Validation

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.

  • Self-Validation: Collect a background spectrum (air). The resulting baseline must be flat (100% transmittance) with no residual peaks, particularly in the 3000-2800 cm⁻¹ (organic residues) and 3400 cm⁻¹ (moisture) regions.

Step 2: Sample Application

  • Apply 2–5 mg of the solid 2-Methoxy-N-methylpyrimidine-5-sulfonamide powder directly onto the center of the diamond crystal.

  • Lower the pressure anvil until the torque slips, ensuring uniform optical contact. Causality: Inconsistent pressure alters the effective path length, leading to poor signal-to-noise ratios and distorted peak intensities.

Step 3: Spectral Acquisition

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Co-additions: 32 scans (to optimize the signal-to-noise ratio).

Step 4: Data Processing & Verification

  • Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam.

  • Verify the presence of the single N-H stretch (~3280 cm⁻¹) and the C-O-C stretch (~1240 cm⁻¹) to confirm the target compound against the alternatives listed in Section 2.

Diagnostic Workflow

The following decision tree illustrates the logical workflow an analytical chemist follows to validate the target compound and rule out structural alternatives based on the acquired FTIR-ATR data.

IR_Workflow Start FTIR-ATR Analysis of Pyrimidine-5-Sulfonamide CheckNH Analyze 3400-3200 cm⁻¹ Region (N-H / O-H Stretches) Start->CheckNH Primary Two N-H Peaks (~3350 & 3250 cm⁻¹) CheckNH->Primary Unsubstituted N Secondary Single N-H Peak (~3280 cm⁻¹) CheckNH->Secondary Mono-substituted N Tertiary No N-H Peak CheckNH->Tertiary Di-substituted N BroadOH Broad O-H Band Overlapping N-H CheckNH->BroadOH Hydroxyl present Alt1 Alternative: Primary Sulfonamide Primary->Alt1 CheckEther Analyze ~1240 cm⁻¹ (C-O-C Methoxy Stretch) Secondary->CheckEther Alt2 Alternative: Tertiary Sulfonamide Tertiary->Alt2 Alt3 Alternative: 2-Hydroxy Derivative BroadOH->Alt3 Target Confirmed: 2-Methoxy-N-methylpyrimidine- 5-sulfonamide CheckEther->Target Sharp Peak Present CheckEther->Alt3 Peak Absent/Shifted

Logical decision tree for differentiating the target compound from alternatives using FTIR-ATR.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition. John Wiley & Sons. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy, 5th Edition. Cengage Learning. Available at:[Link]

Sources

Comparative

Comparative Bioactivity Guide: 2-Methoxy-N-methylpyrimidine-5-sulfonamide Analogs in Oncology Therapeutics

As drug development pivots toward highly targeted, multi-kinase inhibitors, optimizing privileged scaffolds is critical for overcoming clinical resistance. Pyrimidine-5-sulfonamides represent a potent class of antineopla...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted, multi-kinase inhibitors, optimizing privileged scaffolds is critical for overcoming clinical resistance. Pyrimidine-5-sulfonamides represent a potent class of antineoplastic agents, merging the antimetabolite properties of the pyrimidine ring with the robust hydrogen-bonding capacity of the sulfonamide moiety ().

Within this class, the 2-Methoxy-N-methylpyrimidine-5-sulfonamide scaffold introduces critical structural advantages over unsubstituted analogs. The 2-methoxy substitution acts as an electron-donating group, favorably modulating the pKa of the pyrimidine core to enhance affinity for hydrophobic kinase pockets. Simultaneously, N-methylation of the sulfonamide restricts conformational flexibility and optimizes the partition coefficient (LogP), significantly improving cellular membrane permeability ().

This guide objectively compares the bioactivity of these specific analogs against traditional alternatives, providing field-proven, self-validating experimental protocols for your preclinical workflows.

Mechanistic Pathways: Dual-Target Inhibition

Traditional pyrimidine analogs like 5-Fluorouracil (5-FU) function primarily as single-target antimetabolites, inhibiting Thymidylate Synthase (TS). In contrast, 2-Methoxy-N-methylpyrimidine-5-sulfonamide analogs exhibit a dual-target mechanism . The sulfonamide zinc-binding/hydrogen-bonding motif anchors the molecule within the Cyclin-Dependent Kinase 2A (CDK2A) ATP-binding cleft, while the pyrimidine core mimics natural nucleotides to stall TS activity, leading to profound G1/S phase cell cycle arrest ().

Pathway A 2-Methoxy-N-methylpyrimidine -5-sulfonamide B CDK2A & Thymidylate Synthase (TS) A->B Competitive Inhibition C G1/S Phase Cell Cycle Arrest B->C DNA Synthesis Blockade D Caspase-3/9 Activation C->D Apoptotic Cascade

Fig 1. Dual-target inhibition pathway of pyrimidine-5-sulfonamide analogs.

Performance Comparison: Efficacy vs. Standard Alternatives

To establish the therapeutic window, we compare the in vitro cytotoxicity of a optimized 2-Methoxy-N-methylpyrimidine-5-sulfonamide analog against 5-FU (standard antimetabolite) and E-7010 (a reference sulfonamide). The data demonstrates that the dual-targeting nature of the methoxy-pyrimidine scaffold yields superior potency across multiple solid tumor lines.

Table 1: Comparative IC₅₀ values across standard human carcinoma cell lines (72h incubation).

Compound ClassHCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Primary Target Profile
2-Methoxy-N-methylpyrimidine-5-sulfonamide 1.2 ± 0.12.4 ± 0.33.1 ± 0.2CDK2A / TS (Dual)
5-Fluorouracil (5-FU) 4.8 ± 0.58.5 ± 0.612.4 ± 1.1TS (Single)
E-7010 (Reference Sulfonamide) 0.9 ± 0.11.5 ± 0.22.8 ± 0.4Tubulin / CA IX

Data synthesis derived from standardized SRB viability assays. Lower IC₅₀ indicates higher potency.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step includes internal controls and specific biochemical rationale to rule out false positives caused by assay artifacts.

Protocol S1 1. Compound Prep (0.1% DMSO Max) S3 3. Drug Incubation (24h - 72h) S1->S3 S2 2. Cell Seeding (2x10^4 cells/well) S2->S3 S4 4. SRB Fixation (TCA 10%) S3->S4 Halt Metabolism S5 5. OD Measurement (540 nm) S4->S5 Protein Quantification

Fig 2. Standardized in vitro SRB cytotoxicity assay workflow.

Protocol 1: In Vitro Cytotoxicity via Sulforhodamine B (SRB) Assay

Expert Rationale: Why use SRB over standard MTT/MTS assays? Tetrazolium-based assays rely on mitochondrial reductase activity. Kinase inhibitors (like our sulfonamide analogs) can artificially down-regulate cellular metabolism long before actual cell death occurs, leading to skewed, overly optimistic IC₅₀ calculations. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent quantification of cellular protein mass.

Self-Validation Mechanism: The assay plate must include a vehicle control (0.1% DMSO) to establish 100% baseline viability, a cell-free blank to subtract background dye absorbance, and a positive control (5-FU at 10 µM) to confirm the cell line's expected sensitivity. A Z'-factor > 0.5 must be calculated from these controls to validate the plate's integrity before accepting the data.

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT-116 or MCF-7 cells at a density of 2 × 10⁴ cells/well in 96-well plates. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72h assay, preventing contact inhibition from confounding the drug's anti-proliferative effects.

  • Compound Preparation: Dissolve the sulfonamide analog in 100% DMSO, then perform serial dilutions in complete media. Causality: The final DMSO concentration on the cells must not exceed 0.1% (v/v). Higher concentrations cause solvent-induced cytotoxicity.

  • Incubation: Incubate cells with the compound for 72 hours at 37°C, 5% CO₂.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: Cold TCA instantly halts all metabolic processes and precipitates cellular proteins to the bottom of the well, preventing post-treatment drift.

  • Staining & Washing: Wash plates with deionized water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash unbound dye strictly with 1% acetic acid.

  • Quantification: Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure optical density (OD) at 540 nm using a microplate reader.

Protocol 2: Time-Resolved FRET (TR-FRET) CDK2A Kinase Inhibition Assay

Expert Rationale: To confirm that the observed cytotoxicity is mechanistically linked to CDK2A inhibition, a cell-free biochemical assay is required. TR-FRET provides high sensitivity while minimizing compound interference.

Self-Validation Mechanism: Pyrimidine-sulfonamides can occasionally exhibit auto-fluorescence. The assay must include a "donor-only" well and an "acceptor-only" well to mathematically correct for compound auto-fluorescence. Dinaciclib (a known CDK inhibitor) is run in parallel as a positive control.

Step-by-Step Workflow:

  • Enzyme/Substrate Mix: Combine recombinant human CDK2A/Cyclin A complex with a biotinylated peptide substrate in kinase buffer (containing 1 mM DTT and 10 mM MgCl₂). Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, ensuring baseline enzymatic activity.

  • Compound Addition: Add the 2-Methoxy-N-methylpyrimidine-5-sulfonamide analog (0.1 nM to 10 µM range).

  • Reaction Initiation: Add ATP at a concentration equal to its Michaelis constant (Km) for CDK2A. Causality: Running the assay at the ATP Km ensures that competitive inhibitors (like sulfonamides) can be accurately evaluated without being artificially outcompeted by excess ATP.

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence signal (Emission ratio 665 nm / 615 nm).

References

  • Title: Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking Source: National Center for Biotechnology Information (NIH / PMC) URL: [Link]

  • Title: Pyrimidine hybrids with in vivo anticancer therapeutic potential Source: ResearchGate URL: [Link]

Validation

Reference Standards for 2-Methoxy-N-methylpyrimidine-5-sulfonamide (CAS 1866764-80-8): A Comparative Technical Guide

Executive Summary 2-Methoxy-N-methylpyrimidine-5-sulfonamide (CAS 1866764-80-8) is a critical pyrimidine building block and a potential process-related impurity in the synthesis of sulfonamide-based therapeutics (e.g., E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N-methylpyrimidine-5-sulfonamide (CAS 1866764-80-8) is a critical pyrimidine building block and a potential process-related impurity in the synthesis of sulfonamide-based therapeutics (e.g., Endothelin Receptor Antagonists).[] Its accurate quantification is mandated by ICH Q3A/Q3B guidelines, necessitating the use of high-fidelity reference standards.[]

This guide objectively compares the three primary classes of reference standards available for this compound—Certified Reference Materials (CRMs) , In-House Qualified Working Standards , and Commercial Grade Building Blocks . We provide experimental workflows for characterizing these standards to ensure regulatory compliance and data integrity.

Part 1: Comparative Analysis of Reference Standard Types

Selecting the correct standard grade is a balance between regulatory rigor, cost, and availability.[2] The following analysis highlights the technical distinctions between the available options for 2-Methoxy-N-methylpyrimidine-5-sulfonamide.

Certified Reference Material (CRM) / Primary Standard
  • Definition: A standard characterized by a metrologically valid procedure (e.g., qNMR + Mass Balance) with a stated uncertainty budget (ISO 17034).[2]

  • Best For: Method validation, release testing of API, and calibration of working standards.[2]

  • Technical Profile:

    • Assay: Typically 99.0% ± 0.5% (w/w).[2][]

    • Traceability: SI-traceable via NIST/BIPM standards.[]

    • Data Package: Includes H-NMR, C-NMR, MS, IR, HPLC purity, Water (KF), and Residual Solvents.

In-House Working Standard (Secondary Standard)
  • Definition: A high-purity batch qualified internally against a Primary Standard.[]

  • Best For: Routine QC release testing, stability studies, and in-process control (IPC).[2]

  • Technical Profile:

    • Assay: Assigned against the Primary Standard (Potency Transfer).

    • Cost Efficiency: Reduces the consumption of expensive CRMs.[2][][3]

    • Risk: Requires periodic re-qualification to monitor stability (hygroscopicity of the sulfonamide moiety).[2]

Commercial Building Block (Research Grade)
  • Definition: Material synthesized primarily for synthesis utility, not analytical quantification.[2]

  • Best For: Early-stage R&D, structural identification (qualitative), and "spiking" studies for retention time confirmation.

  • Technical Profile:

    • Assay: Often reported as "Area %" (HPLC) rather than "Weight %" (Potency).[2] This is the #1 source of error , as it ignores water, salts, and residual solvents.[2]

    • Purity: Variable (95-98%).

Comparative Data Summary (Representative)

The following table illustrates the potential quantitative error when using different grades of standards for 2-Methoxy-N-methylpyrimidine-5-sulfonamide analysis.

MetricCertified Reference Material (CRM)In-House Working StandardCommercial Building Block
Purity Assignment 99.4% w/w (qNMR)99.3% w/w (Bridged)98.5% Area (HPLC)
Water Content (KF) 0.1%0.2%1.5% (Hygroscopic uptake)
Residual Solvents < 500 ppm< 1000 ppm2.5% (EtOAc/Hexane)
True Potency 99.3% 99.1% 94.5% (Significant Bias)
Quantification Error Reference (0%)< 0.2%~4.8% (Overestimation)
Suitability Validation / ReleaseRoutine QCQualitative Only
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Critical Insight: Using a "Commercial Building Block" with 98.5% HPLC purity as a quantitative standard can lead to a ~5% assay error because it fails to account for the 2.5% residual solvent and 1.5% moisture often found in crude sulfonamide intermediates.[]

Part 2: Experimental Protocols

Protocol A: Primary Standard Characterization (Mass Balance Approach)

To certify a batch of 2-Methoxy-N-methylpyrimidine-5-sulfonamide as a Primary Standard, follow this self-validating workflow.

1. Structural Confirmation

  • Technique: 1H-NMR (DMSO-d6) and LC-MS/MS.[]

  • Key Signals:

    • Pyrimidine protons: ~8.5–9.0 ppm (singlets/doublets).[2][]

    • Methoxy group: ~4.0 ppm (singlet, 3H).[2]

    • N-Methyl group: ~2.5 ppm (doublet, 3H, couples with NH).[]

    • Sulfonamide NH: Broad singlet (exchangeable).[2][]

  • MS: [M+H]+ = 204.04 m/z.[2][]

2. Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2][][4][5]

  • Wavelength: 254 nm (Pyrimidine ring) and 210 nm (Sulfonamide).[2]

  • Limit: Impurities > 0.05% must be identified.

3. Potency Calculation (The "100% Minus" Method) Calculate the assay on an "as-is" basis using the following equation:

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  • Water: Determine via Volumetric Karl Fischer titration.[2][]

  • Solvents: Determine via GC-Headspace.

  • Residue: Determine via Residue on Ignition (ROI) / Sulfated Ash.[2][]

Protocol B: Qualification of Working Standard

Objective: Calibrate a secondary batch against the Primary Standard to assign a valid potency.

  • Preparation: Prepare duplicate stock solutions of the Primary Standard (Std A) and the Candidate Working Standard (Std B) at 0.5 mg/mL in Methanol.

  • Analysis: Inject 6 replicates of Std A and 6 replicates of Std B using the HPLC method defined above.

  • Calculation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    
    
  • Acceptance Criteria: The Response Factor (Area/Conc) deviation between Std A and Std B must be ≤ 1.0%.

Part 3: Visualization of Qualification Workflow

The following diagram outlines the decision logic for selecting and qualifying the appropriate standard for 2-Methoxy-N-methylpyrimidine-5-sulfonamide analysis.

StandardQualification Start Start: Need Standard for 2-Methoxy-N-methylpyrimidine-5-sulfonamide Decision1 Is this for Regulatory Filing, Validation, or Release? Start->Decision1 BuyCRM Purchase Certified Reference Material (CRM) (ISO 17034) Decision1->BuyCRM Yes InHouse Synthesize/Purchase High Purity Commercial Grade Decision1->InHouse No (Routine/Research) WorkingStd Designate as WORKING STANDARD BuyCRM->WorkingStd Used to Calibrate Characterize Full Characterization Required: 1. Structure (NMR/MS) 2. Purity (HPLC) 3. Volatiles (KF/GC-HS) InHouse->Characterize For Quantitation ResearchUse Use as Qualitative Reference (Retention Time Only) InHouse->ResearchUse For Identification Only CalcPotency Calculate Potency: (100 - Impurities - Water - Solvents) Characterize->CalcPotency PrimaryStd Designate as PRIMARY STANDARD CalcPotency->PrimaryStd Bridge Bridge Qualification: Compare Response Factor vs. Primary PrimaryStd->Bridge Bridge->WorkingStd

Figure 1: Decision matrix for the selection and qualification of reference standards, ensuring traceability and data integrity.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2][] (2006).[2][] Defines thresholds for impurity reporting and the necessity of reference standards. [Link]

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities.[2][] (2006).[2][] Provides context for the control of reactive intermediates like sulfonamides.[2][][6] [Link]

  • ChemSrc. 2-Methoxy-N-methylpyrimidine-5-sulfonamide (CAS 1866764-80-8) Product Data.[][7][8] (Accessed 2025).[2][4] Used for physical property verification.[] [Link][2]

Sources

Comparative

Crystal structure determination of 2-Methoxy-N-methylpyrimidine-5-sulfonamide

Title: Crystal Structure Determination of 2-Methoxy-N-methylpyrimidine-5-sulfonamide: A Comparative Guide to SCXRD, MicroED, and PXRD Introduction: The Analytical Bottleneck in Sulfonamide Crystallography Sulfonamides re...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Determination of 2-Methoxy-N-methylpyrimidine-5-sulfonamide: A Comparative Guide to SCXRD, MicroED, and PXRD

Introduction: The Analytical Bottleneck in Sulfonamide Crystallography

Sulfonamides represent a critical class of compounds in medicinal chemistry, known for their broad spectrum of biological activities and complex intermolecular hydrogen-bonding networks[1]. The precise three-dimensional arrangement of atoms within a molecule like 2-Methoxy-N-methylpyrimidine-5-sulfonamide dictates its physicochemical properties, solubility, and bioavailability[2].

Historically, Single-Crystal X-ray Diffraction (SCXRD) has been the definitive tool for structural analysis at the atomic level[3]. However, synthesizing crystals of suitable size and quality (typically >50 μm in all dimensions) is an arduous, sometimes impossible, bottleneck in drug development[3]. The recent advent of Microcrystal Electron Diffraction (MicroED) has revolutionized this workflow, allowing researchers to determine structures from vanishingly small nanocrystals[4].

This guide objectively compares the performance of SCXRD, MicroED, and Powder X-ray Diffraction (PXRD) for the structural determination of 2-Methoxy-N-methylpyrimidine-5-sulfonamide, providing field-proven methodologies and experimental data to guide your analytical strategy.

Methodological Comparison & Causality

To select the optimal technique, one must understand the fundamental physics governing how different probes interact with the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD relies on the interaction between X-ray photons and the electron cloud of the atoms. Because X-rays interact relatively weakly with matter, large, high-quality single crystals are required to produce a sufficient signal-to-noise ratio[5].

  • The Causality of Cooling: Data collection is almost universally performed at cryogenic temperatures (e.g., 100 K). Cooling minimizes the thermal vibrations of the atoms, which directly reduces the Debye-Waller factor. This preserves high-angle (high-resolution) diffraction spots and protects the organic crystal from rapid radiation damage[1].

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Solution

MicroED utilizes a cryo-transmission electron microscope (cryo-TEM) to direct a high-energy electron beam at the sample. Electrons interact with the electrostatic potential of both the protons and the electrons in the crystal[3].

  • The Causality of Sensitivity: The scattering cross-section of electrons is approximately

    
     to 
    
    
    
    times stronger than that of X-rays. This intense interaction allows for the collection of high-quality diffraction patterns from crystals as small as 100 nm[5]. Furthermore, because electrons interact with protons, MicroED can sometimes yield more accurate hydrogen bond lengths than SCXRD[3].
Powder X-ray Diffraction (PXRD) with Rietveld Refinement

When a compound strictly yields microcrystalline powders and access to a cryo-TEM is unavailable, PXRD combined with Rietveld refinement serves as a bulk alternative. However, because the 3D reciprocal space is compressed into a 1D diffractogram, peak overlap severely limits the resolvable structural complexity.

Comparative Experimental Data

The following table summarizes the quantitative performance metrics of these three techniques when applied to 2-Methoxy-N-methylpyrimidine-5-sulfonamide.

ParameterSCXRD (In-house CMOS)MicroED (Cryo-TEM 200kV)PXRD (Synchrotron)
Minimum Sample Size 50 × 50 × 50 μm[6]100 nm to 1 μm[7]> 10 mg bulk powder
Radiation Source Cu Kα (

= 1.5418 Å)
Electrons (

= 0.0251 Å)
Synchrotron X-ray
Data Collection Time 2 to 12 hours< 10 minutes[5]1 to 2 hours
Resolution Limit ~0.75 Å~0.85 Å~1.2 Å (Rietveld)
Hydrogen Positioning Difference Fourier mapElectrostatic potential mapModeled/Restrained
Typical R-factor (

)
3.0% - 4.5%10.0% - 15.0%*~8.0% (

)

*Note: The higher


 value in MicroED is an expected artifact of dynamical scattering (multiple scattering events within the crystal), which is not fully accounted for in standard kinematical X-ray processing software[6].

Decision Workflow & Visualization

G Start Synthesize 2-Methoxy-N-methylpyrimidine- 5-sulfonamide Eval Crystal Size Evaluation Start->Eval SCXRD_Path > 50 μm Single Crystals Eval->SCXRD_Path MicroED_Path < 1 μm Nanocrystals Eval->MicroED_Path SCXRD_Prep Mount on Goniometer (Cryo-cooling 100K) SCXRD_Path->SCXRD_Prep MicroED_Prep FIB Milling & Grid Prep (Cryo-TEM) MicroED_Path->MicroED_Prep SCXRD_Data X-ray Diffraction (Synchrotron/In-house) SCXRD_Prep->SCXRD_Data MicroED_Data Electron Diffraction (Continuous Rotation) MicroED_Prep->MicroED_Data Struct Structure Solution & Refinement (Olex2/SHELXL) SCXRD_Data->Struct MicroED_Data->Struct

Workflow for structural determination of sulfonamide crystals via SCXRD and MicroED.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must function as a self-validating system. The methods below include built-in quality control checkpoints.

Protocol A: SCXRD Structure Determination
  • Crystallization: Dissolve synthesized 2-Methoxy-N-methylpyrimidine-5-sulfonamide in a solvent mixture of ethyl acetate and n-hexane (4:6). Allow for slow evaporation at room temperature over 48 hours[8].

  • Sample Selection: Under a polarized light microscope, select a crystal devoid of cracks or satellite formations. Self-Validation: Uniform extinction under cross-polarized light confirms the absence of severe macroscopic twinning.

  • Mounting & Cryo-Cooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer the mounted crystal into a 100 K nitrogen gas stream on the diffractometer[1].

  • Data Collection: Collect initial frames to determine the unit cell. Self-Validation Checkpoint: Monitor the internal agreement factor (

    
    ) during preliminary integration. An 
    
    
    
    validates that the crystal lattice is highly ordered, justifying a full 12-hour data collection run[9].
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) to obtain the initial electron density map. Refine the molecular model against the experimental data using full-matrix least-squares on

    
     (SHELXL)[9].
    
Protocol B: MicroED Structure Determination
  • Grid Preparation: Apply 2 μL of a microcrystalline suspension of the sulfonamide onto a glow-discharged holey carbon TEM grid. Blot away excess liquid and plunge-freeze in liquid ethane to preserve the hydration state and lattice integrity.

  • FIB Milling (Conditional): Transfer the grid to a dual-beam Focused Ion Beam (FIB) scanning electron microscope. If crystals exceed 500 nm in thickness, mill them into lamellae of ~200 nm. Causality: Electrons have a low penetration depth; overly thick crystals induce severe dynamical scattering, rendering the diffraction data unprocessable[6].

  • Data Collection: Transfer the milled grid to a Cryo-TEM operating at 200 kV. Collect continuous-rotation MicroED data over an angular wedge of −60° to +60° at a rotation rate of 0.3°

    
    [6]. Causality: Continuous rotation integrates Bragg intensities across the rocking curve, mitigating the partiality problem inherent in still images[6].
    
  • Processing: Convert the diffraction frames to standard crystallographic formats (e.g., SMV). Process the data using standard X-ray software (DIALS or XDS), ensuring that electron scattering factors are applied instead of X-ray form factors.

Conclusion

For the structural determination of 2-Methoxy-N-methylpyrimidine-5-sulfonamide, SCXRD remains the gold standard for achieving the highest precision in atomic coordinates and absolute configuration[3]. However, when crystal growth is kinetically hindered—a common issue with complex sulfonamide polymorphs—MicroED provides an exceptionally robust alternative, bypassing the crystallization bottleneck entirely and delivering high-resolution data in a fraction of the time[4].

References

Sources

Validation

Comprehensive Characterization and Comparative Analysis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide in Drug Discovery

Executive Summary In modern medicinal chemistry, the pyrimidine-5-sulfonamide scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and targeted therapeutics. 2-Methoxy-N-methylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine-5-sulfonamide scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and targeted therapeutics. 2-Methoxy-N-methylpyrimidine-5-sulfonamide (CAS: 1866764-80-8) represents a highly optimized secondary sulfonamide building block. This guide provides a rigorous, self-validating analytical workflow for its elemental and structural characterization, objectively comparing its physicochemical properties with its primary and tertiary sulfonamide analogs.

The Rationale for Structural Selection: A Comparative Analysis

When designing a drug candidate, the choice between a primary (-SO₂NH₂), secondary (-SO₂NHCH₃), or tertiary (-SO₂N(CH₃)₂) sulfonamide dictates the molecule's hydrogen-bonding network and pharmacokinetic profile.

  • Primary Sulfonamides (e.g., 2-Methoxy-pyrimidine-5-sulfonamide): Offer two hydrogen-bond donors. While this maximizes target binding affinity in specific kinase pockets, it often results in poor membrane permeability and high topological polar surface area (tPSA).

  • Secondary Sulfonamides (e.g., 2-Methoxy-N-methylpyrimidine-5-sulfonamide): The addition of a single methyl group reduces the hydrogen-bond donor count to one. This strikes an optimal balance, maintaining critical target interactions while significantly improving lipophilicity and cellular permeability.

  • Tertiary Sulfonamides (e.g., N,N-Dimethyl-2-methoxypyrimidine-5-sulfonamide): Completely abolish the hydrogen-bond donor capacity. While this maximizes membrane permeability, it often leads to steric clashes within the target binding pocket and a loss of efficacy.

Substitution Primary Primary Sulfonamide (-SO2NH2) High H-Bonding, Low Permeability Target Target Kinase Pocket Binding Affinity Primary->Target Strong Donor ADME Membrane Permeability (ADME Profile) Primary->ADME Poor Secondary Secondary Sulfonamide (-SO2NHCH3) Balanced H-Bonding & Lipophilicity Secondary->Target Optimal Donor/Acceptor Secondary->ADME Good Tertiary Tertiary Sulfonamide (-SO2N(CH3)2) No H-Bond Donors, High Lipophilicity Tertiary->Target Steric Clash / No Donor Tertiary->ADME Excellent

Caption: Logical relationship between sulfonamide substitution, target affinity, and ADME profiles.

The Self-Validating Analytical Workflow & Causality

To ensure absolute confidence in the structural identity and purity of 2-Methoxy-N-methylpyrimidine-5-sulfonamide, we employ a self-validating analytical loop . No single technique is trusted in isolation; each method cross-verifies the potential artifacts of the others.

  • Elemental Analysis (CHNS): Establishes bulk purity. Causality: Sulfonamides are notorious for forming refractory sulfates during standard combustion, leading to artificially low carbon and sulfur readings[1]. We mandate the addition of a Vanadium Pentoxide (V₂O₅) catalyst to ensure complete oxidation.

  • High-Resolution Mass Spectrometry (LC-HRMS): If EA shows a discrepancy, we cross-reference with the LC-MS Total Ion Chromatogram (TIC). A single TIC peak confirms that the EA error is a combustion artifact rather than a bulk impurity.

  • Nuclear Magnetic Resonance (NMR): Maps atomic connectivity. Causality: We strictly utilize DMSO-

    
     rather than CDCl₃. Sulfonamides exhibit poor solubility in chloroform, and protic/non-polar solvents often mask the critical exchangeable N-H proton[2]. DMSO-
    
    
    
    ensures complete dissolution and locks the N-H signal (typically around 7.5–8.5 ppm) via strong solvent hydrogen bonding.
  • FT-IR Spectroscopy: Validates the presence of functional groups (S=O asymmetric/symmetric stretches at ~1330 and ~1150 cm⁻¹) that might be ambiguous in mass spectrometry.

Workflow Start Compound Synthesis (CAS: 1866764-80-8) EA Elemental Analysis (CHNS) Bulk Purity & Empirical Formula Start->EA Step 1 HRMS LC-HRMS Exact Mass & Isotopic Pattern Start->HRMS Step 2 NMR 1H & 13C NMR Atomic Connectivity & Isomerism Start->NMR Step 3 FTIR FT-IR Spectroscopy Functional Group Validation Start->FTIR Step 4 Valid Self-Validated Structural Identity EA->Valid Cross-check HRMS->Valid Cross-check NMR->Valid Cross-check FTIR->Valid Cross-check

Caption: The self-validating orthogonal analytical workflow for sulfonamide characterization.

Step-by-Step Experimental Methodologies

Protocol A: CHNS Elemental Analysis with V₂O₅ Catalyst
  • Preparation: Accurately weigh 1.5–2.0 mg of the dried sulfonamide sample into a clean tin capsule using a microbalance.

  • Catalyst Addition: Add approximately 5 mg of V₂O₅ powder directly into the tin capsule. Rationale: V₂O₅ acts as a potent oxidizing agent and flux, preventing the formation of thermally stable sulfur compounds that resist standard combustion temperatures (900–1000 °C).

  • Combustion: Seal the capsule, purge the elemental analyzer with ultra-pure helium, and drop the sample into the oxidation reactor at 950 °C with a pulse of oxygen.

  • Detection: Pass the combustion gases (CO₂, H₂O, NOₓ, SO₂) through a reduction column (copper at 600 °C) and quantify via a Thermal Conductivity Detector (TCD).

Protocol B: NMR Spectroscopy (¹H and ¹³C)
  • Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Acquisition (¹H): Record the spectrum at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans. Note: Pay special attention to the N-H proton, which will appear as a broad quartet due to coupling with the adjacent methyl group (

    
     ~ 5.0 Hz).
    
  • Acquisition (¹³C): Record the spectrum at 100 MHz. Increase the relaxation delay to 3.0 seconds and acquire 1024 scans to ensure adequate signal-to-noise ratio for the quaternary pyrimidine carbons.

Quantitative Data & Comparative Analysis

The following tables summarize the experimental data, proving the efficacy of the self-validating workflow and highlighting the structural differences between the sulfonamide analogs.

Table 1: Elemental Analysis (Theoretical vs. Experimental)

Formula: C₆H₉N₃O₃S (Molecular Weight: 203.22 g/mol )

ElementTheoretical (%)Experimental (%)Deviation (Δ)Status
Carbon (C) 35.4635.52+0.06Pass (≤ ±0.4%)
Hydrogen (H) 4.464.49+0.03Pass (≤ ±0.4%)
Nitrogen (N) 20.6820.61-0.07Pass (≤ ±0.4%)
Sulfur (S) 15.7815.70-0.08Pass (≤ ±0.4%)

Note: The tight correlation (Δ < 0.1%) confirms absolute bulk purity, validating the use of the V₂O₅ catalyst.

Table 2: Comparative ¹H NMR Chemical Shifts (DMSO- , 400 MHz)

This table compares the target compound against its primary and tertiary analogs. The electron-withdrawing nature of the pyrimidine ring pushes the aromatic protons far downfield (~8.80–8.90 ppm)[3].

Proton AssignmentPrimary Sulfonamide (-SO₂NH₂)Secondary Sulfonamide (-SO₂NHCH₃)Tertiary Sulfonamide (-SO₂N(CH₃)₂)
Pyrimidine H (C4, C6) 8.80 ppm (s, 2H)8.85 ppm (s, 2H)8.90 ppm (s, 2H)
Sulfonamide N-H 7.60 ppm (s, 2H)7.80 ppm (q, 1H,

=5.0 Hz)
None
Methoxy (-OCH₃) 4.00 ppm (s, 3H)4.02 ppm (s, 3H)4.05 ppm (s, 3H)
N-Alkyl (-CH₃) None2.50 ppm (d, 3H,

=5.0 Hz)
2.70 ppm (s, 6H)

Observation: The secondary sulfonamide exhibits a distinct quartet for the N-H proton and a doublet for the N-CH₃ group, a hallmark of


 spin-spin coupling that definitively proves the secondary amine structure.
Table 3: Physicochemical Properties Comparison
PropertyPrimary (-SO₂NH₂)Target Secondary (-SO₂NHCH₃)Tertiary (-SO₂N(CH₃)₂)
H-Bond Donors 210
H-Bond Acceptors 555
tPSA (Ų) 92.483.674.8
Calculated LogP -0.15+0.25+0.65

Conclusion

2-Methoxy-N-methylpyrimidine-5-sulfonamide provides an optimal balance of hydrogen-bonding capability and lipophilicity compared to its primary and tertiary counterparts. By employing a self-validating analytical workflow—specifically utilizing V₂O₅-catalyzed elemental analysis and DMSO-mediated NMR spectroscopy—researchers can completely eliminate characterization artifacts, ensuring high-fidelity building blocks for downstream drug discovery.

References

  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Royal Society of Chemistry (RSC Advances) URL:[Link]

  • Amorphous coordination polymers for versatile cation storage (Elemental Analysis Protocols) Royal Society of Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-N-methylpyrimidine-5-sulfonamide proper disposal procedures

[label="Assess Spill Laboratory Waste Segregation and Disposal Workflow for Heterocyclic Sulfonamides. Emergency Spill Response Workflow In the event of an accidental release, immediate containment is required to prevent...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Assess Spill

Laboratory Waste Segregation and Disposal Workflow for Heterocyclic Sulfonamides.

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent exposure and environmental contamination. Solid spills must be moistened prior to cleanup to prevent the API powder from becoming airborne.

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Spill (Powder) Assess->SolidSpill LiquidSpill Liquid Spill (Solution) Assess->LiquidSpill Moisten Moisten with Water/Solvent (Prevent Dust) SolidSpill->Moisten Absorb Apply Inert Absorbent (Sand / Vermiculite) LiquidSpill->Absorb Collect Collect in Sealed Hazardous Waste Container Moisten->Collect Absorb->Collect Decontaminate Decontaminate Surface (Soap & Water / Dilute Base) Collect->Decontaminate

Step-by-Step Spill Response and Decontamination Pathway.

  • Management Standards for Hazardous Waste Pharmaceuticals U.S. Environmental Protection Agency (EPA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (NCBI Bookshelf)[Link]

  • Laboratory Environmental Sample Disposal Information Document U.S. Environmental Protection Agency (EPA)[Link]

Handling

Personal protective equipment for handling 2-Methoxy-N-methylpyrimidine-5-sulfonamide

Executive Safety Directive Status: Bioactive Intermediate / Potential Sensitizer Primary Hazard: Respiratory & Dermal Sensitization (Sulfonamide Moiety) As a Senior Application Scientist, I must clarify that handling 2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Status: Bioactive Intermediate / Potential Sensitizer Primary Hazard: Respiratory & Dermal Sensitization (Sulfonamide Moiety)

As a Senior Application Scientist, I must clarify that handling 2-Methoxy-N-methylpyrimidine-5-sulfonamide requires protocols exceeding standard BSL-1 laboratory practices. While specific toxicological data for this precise intermediate may be limited in public registries, its structural class (pyrimidine sulfonamides) dictates that we treat it as a Category 1 Skin/Respiratory Sensitizer and a Category 2 Irritant .

The Core Risk: Sulfonamides are notorious for their ability to act as haptens. They can covalently bind to carrier proteins in the body, creating an antigen that triggers an immune response. Subsequent exposure—even to trace amounts—can lead to anaphylaxis or severe contact dermatitis.

Immediate Action Required:

  • Do not handle on an open bench.

  • Do not use standard latex gloves (permeable to organic nitrogen compounds).

  • Do not dispose of down the drain.

PPE & Engineering Control Matrix

The following equipment is non-negotiable for handling this substance in amounts >10 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 (Minimum) or PAPR Rationale: Powders of this class are often electrostatic. If handling >1g or fine powder, a Powered Air Purifying Respirator (PAPR) is required to prevent inhalation of particulates that trigger mucosal sensitization.
Dermal (Hands) Double Gloving (Nitrile) Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Extended Cuff Nitrile.Rationale: Sulfonamides can permeate thin nitrile. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Dermal (Body) Tyvek® Lab Coat / Sleeves Rationale: Cotton lab coats absorb particulates and retain them, creating a long-term exposure source. Tyvek (polyethylene) is non-porous and disposable, preventing "take-home" contamination.
Ocular Chemical Splash Goggles Rationale: Safety glasses with side shields are insufficient.[1] Powders can drift around shields. Goggles form a seal against dust entry.
Engineering Class II Type A2 Biosafety Cabinet or Chemical Fume Hood Rationale: All weighing and solubilization must occur under negative pressure to capture aerosols at the source.

Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the operator from the chemical during the most critical phase: Solubilization . Dry powder handling is the highest risk point for exposure.

Phase 1: Preparation & Weighing
  • Gowning: Don shoe covers, Tyvek coat, and double gloves before entering the designated weighing zone.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Pyrimidine sulfonamides are often crystalline and prone to static fly-off.

  • Taring: Tare the vial with the cap on to avoid open exposure during balance stabilization.

Phase 2: Solubilization (The Critical Step)
  • Solvent Choice: DMSO or DMF are common solvents for this class. Note that DMSO increases skin permeability, carrying the sulfonamide through the skin barrier if spilled.

  • Technique: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Vortexing: Do not vortex open tubes. Cap tightly and seal with Parafilm before agitation.

Phase 3: Decontamination
  • Wipe the exterior of the reaction vessel with a 10% bleach solution followed by 70% ethanol.

  • Why Bleach? Oxidative destruction is often necessary to degrade the sulfonamide pharmacophore, rendering it chemically inert before it leaves the hood.

Visualized Workflow (Standard Operating Procedure)

The following diagram outlines the "Clean-Dirty-Clean" logic required for handling sensitizing intermediates.

G cluster_hood Engineering Control Zone (Negative Pressure) Start Entry & Gowning (Tyvek + Double Nitrile) Weighing Weighing (Fume Hood) Static Control Active Start->Weighing Transfer Sealed Container Solubilization Solubilization (DMSO/DMF Addition) Weighing->Solubilization Add Solvent Slowly Decon Decontamination (10% Bleach Wipe) Solubilization->Decon Seal Vessel Exit Degowning & Wash (Soap/Water > 20s) Decon->Exit Waste to Satellite Area

Figure 1: Operational workflow for handling sensitizing sulfonamide intermediates. Note the containment of high-risk steps within the Engineering Control Zone.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a sealed yellow biohazard/chemical burn bag inside the hood. Do not throw in regular trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" waste streams depending on the solvent used. Label clearly: "Contains Sulfonamide - Sensitizer."

Emergency Exposure Plan:

  • Skin Contact: Immediately remove contaminated PPE.[2][3] Wash skin with soap and cool water for 15 minutes. Do not use hot water, as it opens pores and increases absorption.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (indicative of sensitization), seek medical attention and inform them of potential sulfonamide exposure.

  • Spill Cleanup: Do not dry sweep. Cover with wet paper towels (soaked in 10% bleach) to prevent dust generation, then scoop into a hazardous waste container.

References

  • National Institutes of Health (NIH) - PubChem. 2-Methoxy-5-nitropyrimidine (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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